1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid: A Privileged sp³-Enriched Scaffold for Advanced Drug Discovery
Executive Summary As the pharmaceutical industry shifts away from planar, sp²-dominated chemical space to mitigate attrition rates in clinical trials, the strategic incorporation of sp³-rich, three-dimensional motifs has...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the pharmaceutical industry shifts away from planar, sp²-dominated chemical space to mitigate attrition rates in clinical trials, the strategic incorporation of sp³-rich, three-dimensional motifs has become a cornerstone of modern medicinal chemistry [1]. 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1596889-33-6) represents a highly versatile, bifunctional building block designed to meet these exact physicochemical demands. By fusing a biologically validated pyrazole-4-carboxylic acid core with a hydrophilic, sp³-hybridized oxolane (tetrahydrofuran) ring, this scaffold offers an optimal balance of target engagement capacity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical & Structural Profiling
The architecture of this compound is specifically tuned to enhance the fraction of sp³ carbons (Fsp³). A higher Fsp³ metric is directly correlated with improved aqueous solubility, reduced target promiscuity, and higher clinical success rates, allowing molecules to effectively "escape flatland" [2].
Table 1: Quantitative Physicochemical Data
Property
Value
Chemical & Clinical Significance
CAS Number
1596889-33-6
Unique identifier for regulatory and procurement tracking.
Molecular Formula
C9H12N2O3
Low molecular weight allows for extensive downstream elaboration.
Molecular Weight
196.20 g/mol
High ligand efficiency (LE) potential in fragment-based drug discovery (FBDD).
Fsp³ (Fraction sp³)
0.55 (5 of 9 carbons)
High 3D character; improves solubility and reduces off-target toxicity [2].
H-Bond Donors (HBD)
1 (Carboxylic OH)
Essential for salt-bridge formation or as an amide coupling vector.
H-Bond Acceptors (HBA)
4 (N, N, O, O)
Facilitates robust interaction networks within kinase or GPCR binding pockets [3].
Pharmacophore Mapping & Structural Biology
The pyrazole nucleus is a privileged scaffold, frequently utilized in FDA-approved drugs (e.g., celecoxib, apixaban) due to its ability to act as both a hydrogen bond donor and acceptor [4]. In this specific building block, the structural logic is highly deliberate:
The N-Methyl Group : Locks the tautomeric state of the pyrazole. This reduces conformational entropy upon binding and provides a defined vector for lipophilic interactions within hydrophobic protein pockets.
The Oxolane (THF) Ring : Replaces traditional planar aryl groups (such as phenyl rings). This substitution drastically lowers the partition coefficient (LogP), reducing hERG toxicity liabilities, while the ether oxygen provides an additional solvent-exposed H-bond acceptor [5].
The Carboxylic Acid : Serves as the primary synthetic handle for late-stage diversification (e.g., amide couplings) or as an active pharmacophore for targeting basic residues (Arg, Lys) in protein binding sites.
Pharmacophore mapping of the scaffold highlighting key interaction vectors.
Synthetic Methodology & Experimental Workflows
Protocol: High-Efficiency Amide Coupling
Causality & Self-Validation : This protocol utilizes HATU and DIPEA in DMF. HATU is explicitly chosen over EDC/HOBt because the HOAt leaving group generated by HATU is significantly more reactive, ensuring complete conversion even with sterically hindered amines. The protocol includes an in-process LC-MS validation step to prevent downstream purification failures.
Step-by-Step Methodology :
Activation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M, 2.5 mL) under a nitrogen atmosphere.
Base Addition : Add DIPEA (3.0 eq, 1.5 mmol). Causality: A stoichiometric excess of a non-nucleophilic base is critical to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt, preventing premature quenching of the active ester.
Coupling Reagent : Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for 15 minutes. Self-Validation: The solution should transition from colorless to a pale yellow, indicating the successful formation of the active OAt-ester.
Amine Addition : Add the target amine (1.2 eq, 0.6 mmol). Stir at room temperature for 2–4 hours.
In-Process Control (IPC) : Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Causality: Proceed to workup only when the peak corresponding to the starting carboxylic acid (m/z 197 [M+H]+) is ≤ 5% of the total area. If >5%, add an additional 0.2 eq of HATU and amine.
Quench & Extraction : Dilute the reaction with EtOAc (15 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Causality: NH₄Cl removes unreacted amine and DMF, while NaHCO₃ removes residual acidic byproducts.
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution of 0-10% MeOH in DCM) to yield the pure amide.
Self-validating experimental workflow for HATU-mediated amide coupling.
Conclusion
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a highly optimized, Fsp³-enriched scaffold that addresses the rigorous demands of contemporary medicinal chemistry. By leveraging its unique structural topology—combining the robust binding capabilities of a pyrazole with the favorable physicochemical profile of an oxolane ring—researchers can design novel therapeutics with enhanced solubility, superior metabolic stability, and precise target engagement.
References
Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: The significance of chirality in contemporary drug discovery-a mini review
Source: RSC Publishing
URL: [Link]
Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction
Source: ACS Publications
URL: [Link]
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review
Source: EurekaSelect
URL: [Link]
Title: Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies
Source: ACS Publications
URL: [Link]
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the fundamental physicochemical properties of the heterocyclic compound 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-ca...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the fundamental physicochemical properties of the heterocyclic compound 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in contemporary chemical research and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific rationale for its determination and significance.
Executive Summary
Understanding the molecular weight and exact mass of a compound is a cornerstone of chemical characterization. These two parameters, while related, provide distinct and critical information for researchers. The molecular weight, an average value based on isotopic abundance, is essential for routine laboratory preparations and stoichiometric calculations. In contrast, the exact mass, the calculated mass of a molecule with a specific isotopic composition, is paramount for high-resolution mass spectrometry and unambiguous molecular formula determination. This guide will elucidate these properties for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, providing a solid foundation for its application in further research.
Core Physicochemical Data
The foundational physicochemical properties of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid are summarized in the table below. These values are derived from its molecular formula, C₉H₁₂N₂O₃.
Methodological Determination: A Workflow for Characterization
The determination of molecular weight and exact mass is a systematic process. The following workflow outlines the typical experimental and computational steps involved, providing a self-validating system for arriving at the accurate values presented.
Caption: Workflow for the determination and verification of molecular weight and exact mass.
Causality Behind Experimental Choices:
High-Resolution Mass Spectrometry (HRMS): The choice of HRMS techniques like Time-of-Flight (TOF) or Orbitrap is critical. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can resolve fine isotopic differences, enabling the experimental determination of the monoisotopic mass to several decimal places. This high precision is indispensable for confirming the elemental composition of a novel compound. The close correlation between the experimentally determined mass and the calculated exact mass provides a high degree of confidence in the molecular formula.
Deconstructing the Values: Molecular Weight vs. Exact Mass
A common point of confusion is the distinction between molecular weight and exact mass. A clear understanding of their differences is crucial for their correct application in a research context.
Molecular Weight (Average Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. For example, the atomic weight of carbon (12.011 amu) accounts for the natural abundance of both ¹²C and ¹³C. This value is most relevant for macroscopic applications, such as preparing a solution of a specific molarity, where a large number of molecules with a statistical distribution of isotopes are present.
Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[1] This value represents a single, specific isotopic combination. In high-resolution mass spectrometry, which can distinguish between molecules with different isotopic compositions, the peak corresponding to the molecule containing only the most abundant isotopes will have a mass-to-charge ratio (m/z) that aligns with the calculated exact mass.
The following diagram illustrates the relationship between the molecular formula and the derivation of these two key mass values.
Caption: Relationship between molecular formula and its derived mass properties.
Conclusion
The precise characterization of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid through its molecular weight (196.21 g/mol ) and exact mass (196.0848 Da) is a fundamental prerequisite for its use in research and development. This guide has provided these values, detailed the methodologies for their determination, and clarified their distinct scientific applications. This foundational knowledge is essential for ensuring the accuracy and reproducibility of future studies involving this compound.
References
PubChemLite. 1-methyl-3-(oxolan-3-yl)-1h-pyrazole-4-carboxylic acid (C9H12N2O3). Available from: [Link][1]
An In-depth Technical Guide to the Solubility Profile of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid in Organic Solvents
Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth exploration of the solubility profile of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data for this molecule is not widely published, this document will equip you with the theoretical framework, robust experimental protocols, and data interpretation strategies necessary to fully characterize its solubility in a range of organic solvents. As a self-validating system, the methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure the generation of reliable and reproducible data.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. An analysis of the functional groups present in 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid allows for a qualitative prediction of its solubility behavior.
The molecule comprises three key structural features:
A 1-methyl-pyrazole ring: This aromatic heterocycle contributes to the molecule's rigidity and can participate in π-π stacking interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.
A carboxylic acid group: This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. The presence of this group suggests that the solubility of the compound will be pH-dependent in protic solvents.
An oxolane (tetrahydrofuran) ring: This cyclic ether is a polar aprotic moiety and can act as a hydrogen bond acceptor.
The interplay of these functional groups—a combination of polar, hydrogen-bonding, and aromatic characteristics—suggests a nuanced solubility profile. It is anticipated that 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid will exhibit greater solubility in polar organic solvents.[1][2] The solubility is likely to be influenced by the solvent's ability to engage in hydrogen bonding and to solvate both the polar and non-polar regions of the molecule.
Caption: Key structural features of the molecule and their predicted influence on solubility.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a compound's structural features with its known solubility to predict the solubility of new compounds.[3][4] These models often consider parameters such as molecular weight, lipophilicity (ClogP), number of hydrogen bond donors and acceptors, and molecular flexibility.[3] For 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, a higher ClogP value would suggest lower solubility in polar solvents, while the presence of multiple hydrogen bond donors and acceptors would favor solubility in such solvents.
Furthermore, thermodynamic models like the General Solubility Equation (GSE) can be employed.[4] The GSE relates solubility to the compound's melting point and octanol-water partition coefficient (logP), providing a foundational estimate of aqueous solubility.[5] While not directly applicable to organic solvents, the principles underscore the importance of the interplay between crystal lattice energy and solvation energy in determining solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The isothermal shake-flask method is a widely recognized and robust technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8][9][10] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Protocol
Preparation: To a series of glass vials, add an excess amount of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is crucial to avoid disturbing the solid pellet.
Filtration: Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining fine particles.
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the validated range of the analytical method.
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
Analytical Method for Quantification: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of dissolved carboxylic acids.[11][12][13][14][15]
Proposed HPLC-UV Method
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. This should be determined by running a UV scan of a standard solution.
Injection Volume: Typically 10-20 µL.
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the solubility data, the analytical method used for quantification must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19][20] The validation should include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a series of known standards.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is recommended.
Table 1: Hypothetical Solubility Data for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid at 25 °C
Solvent Category
Solvent
Dielectric Constant (ε)
Solubility (mg/mL)
Polar Protic
Methanol
32.7
Experimental Value
Ethanol
24.5
Experimental Value
Isopropanol
19.9
Experimental Value
Polar Aprotic
Acetonitrile
37.5
Experimental Value
Acetone
20.7
Experimental Value
Ethyl Acetate
6.02
Experimental Value
Tetrahydrofuran (THF)
7.58
Experimental Value
Non-Polar
Toluene
2.38
Experimental Value
Hexane
1.88
Experimental Value
The interpretation of the solubility data should consider the properties of the solvents. For instance, higher solubility in alcohols would indicate the importance of hydrogen bonding interactions. Good solubility in polar aprotic solvents like acetonitrile and acetone would highlight the role of dipole-dipole interactions. Conversely, low solubility in non-polar solvents like hexane and toluene would be expected given the polar nature of the molecule.
Conclusion
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid in organic solvents. By combining a theoretical understanding of the molecule's structural properties with rigorous experimental methodologies, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery and development. The provided protocols for the isothermal shake-flask method and HPLC-UV analysis, when coupled with proper validation according to ICH guidelines, will ensure the scientific integrity of the results. This foundational knowledge of solubility is a critical step in unlocking the full potential of this and other novel chemical entities.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][17][20]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link][19]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. Available at: [Link][11]
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link][12][15]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link][7]
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link][8]
Shake Flask Method Summary. BioAssay Systems. Available at: [Link][9]
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link][21]
Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. Available at: [Link][14]
Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). National Center for Biotechnology Information. Available at: [Link][5]
Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. Available at: [Link][22]
Prediction of drug solubility from molecular structure using a drug-like training set. ResearchGate. Available at: [Link][3]
Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available at: [Link][23]
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Gattefossé. Available at: [Link][24]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link][25]
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link][26]
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid
A Strategic Approach for Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available pharmacokinetic data for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is limited. This guide,...
Author: BenchChem Technical Support Team. Date: March 2026
A Strategic Approach for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacokinetic data for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is limited. This guide, therefore, provides a comprehensive framework for the experimental determination and prediction of its pharmacokinetic properties, drawing upon established methodologies and data from structurally related compounds.
Introduction: Unveiling a Novel Chemical Entity
1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a novel heterocyclic compound featuring a pyrazole carboxylic acid core substituted with a methyl group and an oxolane (tetrahydrofuran) ring. The pyrazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5] The inclusion of the oxolane moiety can influence physicochemical properties such as solubility and lipophilicity, potentially impacting the compound's pharmacokinetic profile.[6][7]
This technical guide outlines a systematic approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, providing both theoretical grounding and practical, step-by-step protocols for its comprehensive pharmacokinetic evaluation.
Part 1: Physicochemical Characterization - The Foundation of Pharmacokinetics
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its in vivo behavior. These properties govern its solubility, permeability, and interactions with biological systems.
Predicted and Essential Physicochemical Parameters
Property
Predicted/Measured Value
Significance in Pharmacokinetics
Molecular Formula
C₉H₁₂N₂O₃
Defines the elemental composition.
Molecular Weight
196.21 g/mol
Influences diffusion and transport across membranes.
pKa
(Predicted) ~4-5 (Carboxylic Acid)
Determines the ionization state at physiological pH, impacting solubility and permeability.
LogP/LogD
(Predicted)
Measures lipophilicity, a key determinant of membrane permeability and protein binding.
Aqueous Solubility
(To be determined)
Crucial for dissolution in the gastrointestinal tract and systemic circulation.
Polar Surface Area (PSA)
(Predicted)
Influences membrane permeability and blood-brain barrier penetration.
Experimental Protocols for Physicochemical Characterization
1. pKa Determination (Potentiometric Titration):
Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology:
Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water).
Titrate the solution with a standardized solution of sodium hydroxide.
Monitor the pH of the solution using a calibrated pH meter after each addition of titrant.
Plot the pH versus the volume of titrant added.
The pKa is the pH at which half of the carboxylic acid groups are ionized.
2. LogD Determination (Shake-Flask Method):
Objective: To measure the distribution coefficient of the compound between an organic (n-octanol) and an aqueous phase at a physiological pH (e.g., 7.4).
Methodology:
Prepare a buffered aqueous solution at pH 7.4.
Dissolve a known amount of the compound in the aqueous phase.
Add an equal volume of n-octanol.
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
Centrifuge to separate the phases.
Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
Calculate LogD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Objective: To determine the equilibrium solubility of the compound in an aqueous buffer.
Methodology:
Add an excess amount of the solid compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
Filter the suspension to remove undissolved solid.
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.
Part 2: In Vitro ADME Profiling - Early Insights into In Vivo Behavior
In vitro ADME assays are crucial for early-stage drug discovery, providing valuable data on a compound's potential for absorption, metabolism, and drug-drug interactions.[8]
Objective: To assess the passive permeability of the compound across an artificial lipid membrane.
Protocol:
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
The test compound is dissolved in a buffer at a relevant pH and added to the donor wells.
The acceptor wells are filled with a fresh buffer.
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor wells.
The concentration of the compound in both donor and acceptor wells is quantified by LC-MS/MS.
The permeability coefficient (Pe) is calculated.
Caco-2 Cell Permeability Assay:
Objective: To evaluate the permeability of the compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as a model for the intestinal barrier. This assay can also identify if the compound is a substrate for active transporters.
Protocol:
Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until they form a confluent monolayer.
The integrity of the cell monolayer is verified.
The test compound is added to the apical (A) side of the monolayer.
At various time points, samples are taken from the basolateral (B) side.
The experiment is also performed in the reverse direction (B to A) to assess efflux.
The concentration of the compound is measured by LC-MS/MS.
The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
In Vitro Absorption Assessment Workflow.
Metabolism
Liver Microsomal Stability Assay:
Objective: To determine the intrinsic metabolic stability of the compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.
Protocol:
The test compound is incubated with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system at 37°C.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay:
Objective: To assess the metabolic stability in intact liver cells, which contain both Phase I and Phase II metabolic enzymes.
Protocol:
The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.
Samples are collected at different time points.
The reaction is stopped, and the concentration of the parent compound is determined.
The in vitro half-life and intrinsic clearance are calculated.
Metabolite Identification:
Objective: To identify the major metabolites formed during incubation with liver microsomes or hepatocytes.
Methodology:
Following the stability assays, the samples are analyzed by high-resolution mass spectrometry (HRMS).
The mass-to-charge ratios (m/z) of potential metabolites are compared to that of the parent compound to identify metabolic transformations (e.g., hydroxylation, glucuronidation).
Predictive Metabolic Pathways for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid:
Based on the structure, the following metabolic pathways are plausible:
Oxidation of the oxolane ring: The tetrahydrofuran (oxolane) ring is susceptible to CYP-mediated oxidation, potentially at the carbon atoms adjacent to the oxygen, leading to ring opening and the formation of a hydroxy-carboxylic acid metabolite.[9][10]
Hydroxylation of the pyrazole or methyl group: The pyrazole ring and the N-methyl group are also potential sites for hydroxylation.
Glucuronidation of the carboxylic acid: The carboxylic acid group is a prime site for Phase II conjugation with glucuronic acid.
N-dealkylation: Removal of the N-methyl group is another possible metabolic route for pyrazole-containing compounds.
Predicted Metabolic Pathways.
Distribution
Plasma Protein Binding (PPB) Assay:
Objective: To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to exert its pharmacological effect.
Methodology (Rapid Equilibrium Dialysis - RED):
A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.
The test compound is added to one chamber containing plasma.
The other chamber contains a buffer.
The device is incubated until equilibrium is reached.
The concentrations of the compound in both the plasma and buffer chambers are measured.
The percentage of protein binding is calculated.
Part 3: In Vivo Pharmacokinetic Studies - Characterizing the Compound in a Living System
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound.[11][12][13][14]
Study Design
Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.
Dosing Routes:
Intravenous (IV) Bolus: To determine clearance, volume of distribution, and terminal half-life.
Oral (PO) Gavage: To assess oral absorption and bioavailability.
Dose Selection: Doses should be selected based on in vitro potency and toxicity data.
Sampling: Blood samples are collected at multiple time points post-dosing. Plasma is separated for analysis.
Bioanalysis: A validated LC-MS/MS method is used to quantify the concentration of the parent compound (and potentially major metabolites) in plasma samples.
Pharmacokinetic Parameters to be Determined
Parameter
Description
Cmax
Maximum plasma concentration.
Tmax
Time to reach Cmax.
AUC
Area under the plasma concentration-time curve, representing total drug exposure.
t½
Elimination half-life.
CL
Clearance, the volume of plasma cleared of the drug per unit time.
Vd
Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F%
Bioavailability, the fraction of the administered dose that reaches systemic circulation.
Formulation Considerations for Oral Dosing
Given that pyrazole carboxylic acids can have poor aqueous solubility, appropriate formulation is critical for in vivo studies.[14][15][16]
Solubilizing Excipients: Co-solvents (e.g., PEG 400, DMSO), surfactants (e.g., Tween 80), and cyclodextrins can be used to enhance solubility.
pH Adjustment: For acidic compounds, formulating in a slightly basic solution can improve solubility.
Suspensions: If a solution is not feasible, a micronized suspension in a vehicle like 0.5% methylcellulose can be used.
Workflow for a Typical In Vivo Pharmacokinetic Study.
Conclusion: A Roadmap to Understanding
The pharmacokinetic characterization of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a critical step in its development as a potential therapeutic agent. While specific data for this compound is not yet in the public domain, the methodologies and predictive approaches outlined in this guide provide a robust framework for its evaluation. By systematically assessing its physicochemical properties and its behavior in both in vitro and in vivo systems, researchers can gain a comprehensive understanding of its ADME profile. This knowledge is indispensable for guiding further drug development efforts, including dose selection for efficacy and safety studies, and ultimately, for predicting its pharmacokinetic behavior in humans.
References
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
Dalvie, D., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
El-Sayed, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
Foces-Foces, C., et al. (2015). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Retrieved from [Link]
Gökçe, M., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Retrieved from [Link]
Kanamitsu, T., et al. (2019). Tetrahydrofuran ring formation by AurH in aureothin biosynthesis and the three-step oxidation by AurH mutants. ResearchGate. Retrieved from [Link]
Lu, Y., & Miwa, G. T. (2004). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Current Drug Metabolism. Retrieved from [Link]
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
Morrow, J. D., et al. (2002). Discovery of lipid peroxidation products formed in vivo with a substituted tetrahydrofuran ring (isofurans) that are favored by increased oxygen tension. Proceedings of the National Academy of Sciences. Retrieved from [Link]
Google Patents. (2005). US20050095293A1 - Administration form for the oral application of poorly soluble drugs.
Padrón, J. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
ACS Publications. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Retrieved from [Link]
ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Retrieved from [Link]
Shah, J., et al. (2015). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. Retrieved from [Link]
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
MDPI. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
SCIRP. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]
PubMed. (2020). Metabolism of a new synthetic opioid tetrahydrofuranylfentanyl in fresh isolated human hepatocytes: Detection and confirmation of ring-opened metabolites. Retrieved from [Link]
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
Preclinical Toxicity and Safety Data for 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid
Executive Summary 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1596889-33-6) is a highly versatile synthetic scaffold widely utilized in the discovery of novel pharmaceuticals and agrochemicals. The pyraz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1596889-33-6) is a highly versatile synthetic scaffold widely utilized in the discovery of novel pharmaceuticals and agrochemicals. The pyrazole-4-carboxylic acid core serves as the foundational pharmacophore for a massive class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., bixafen, fluxapyroxad)[1] and various kinase inhibitors. The incorporation of the oxolan-3-yl (tetrahydrofuran-3-yl) moiety provides a critical balance of lipophilicity and aqueous solubility, facilitating target engagement via hydrogen bonding[2].
However, the structural features that make this compound a potent building block also introduce specific toxicological liabilities. This technical guide synthesizes the known safety data, mechanistic toxicology, and handling protocols required for researchers working with this scaffold.
Hazard Classification and Toxicological Profile
As a standalone building block, 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid exhibits a moderate toxicity profile typical of functionalized pyrazoles. Based on standardized regulatory databases and notified Classification and Labelling (C&L) data[3], the compound is classified under several Global Harmonized System (GHS) hazard categories.
Table 1: GHS Hazard Classifications and Causality
Hazard Class
Category
Hazard Code
Description
Mechanistic Causality
Acute Toxicity
Category 4
H302, H312, H332
Harmful if swallowed, in contact with skin, or inhaled.
The lipophilic oxolane ring facilitates rapid dermal and gastrointestinal absorption, leading to systemic exposure before hepatic clearance[4].
Skin Irritation
Category 2
H315
Causes skin irritation.
The carboxylic acid moiety (pKa ~4.5) causes localized pH shifts and protein denaturation upon direct epidermal contact[5].
Eye Irritation
Category 2A
H319
Causes serious eye irritation.
Direct interaction of the acidic proton with the sensitive corneal epithelium induces rapid inflammatory responses[5].
STOT SE
Category 3
H336
May cause drowsiness or dizziness (CNS/Respiratory).
Oxolane derivatives can cross the blood-brain barrier. Mild narcotic effects occur due to non-specific lipid membrane disruption in the CNS[3].
Mechanistic Toxicology and Metabolism
Understanding why a compound is toxic is more critical than simply knowing that it is toxic. The toxicological profile of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is driven by two distinct structural components: the oxolane ring and the pyrazole-4-carboxylic acid core.
Oxolane Ring Metabolism
The oxolane (tetrahydrofuran) ring is susceptible to oxidative metabolism. Cytochrome P450 (CYP450) monooxygenases catalyze the
α
-hydroxylation of the oxolane ring[6]. This forms an unstable hemiacetal intermediate that spontaneously undergoes ring-opening to form a reactive
γ
-hydroxybutyraldehyde derivative. Reactive aldehydes can form Schiff bases with cellular proteins, leading to mild sensitization and the observed STOT SE 3 toxicity[7].
Caption: CYP450-mediated α-hydroxylation and subsequent ring-opening metabolism of the oxolane moiety.
Pyrazole-4-Carboxylic Acid Off-Target Effects
When converted into amides (pyrazole-4-carboxamides), this scaffold is a known inhibitor of mitochondrial Complex II (Succinate Dehydrogenase, SDH)[2]. While highly selective for fungal SDH in agrochemicals, high concentrations can cause off-target inhibition of mammalian or aquatic SDH. Recent studies have shown that SDHI exposure in zebrafish models leads to developmental toxicity, oxidative stress, and apoptosis due to energy deficits[1]. Researchers synthesizing derivatives from this acid must actively screen for off-target mitochondrial toxicity.
Laboratory Safety and Handling Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every safety measure is tied directly to the compound's physicochemical properties.
Protocol 1: Safe Handling and Storage Preparation
Rationale: The oxolane ring is susceptible to auto-oxidation in the presence of light and oxygen, potentially forming explosive peroxides over long periods. The carboxylic acid is a fine powder prone to aerosolization, necessitating respiratory protection (H332)[8].
Step-by-Step Methodology:
Environmental Control: Conduct all weighing and transfer operations inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent inhalation of aerosolized dust.
PPE Selection:
Wear double-layered nitrile gloves. Causality: Nitrile provides superior resistance to organic acids and cyclic ethers compared to latex.
Wear tightly sealed safety goggles (not standard safety glasses) to mitigate the H319 severe eye irritation risk[5].
Reconstitution: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock. Causality: DMSO prevents the premature hydrolysis or peroxide formation that can occur in aqueous or ethereal solvents.
Storage: Aliquot the DMSO stock into amber glass vials to prevent UV-catalyzed degradation. Purge the headspace of the vials with inert Argon gas before sealing. Store at -20°C.
Preclinical Safety Assessment Workflow
When utilizing 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid to synthesize novel drug candidates, a tiered toxicological screening workflow is mandatory to rule out the liabilities associated with the parent scaffold.
Caption: Tiered preclinical safety screening workflow for pyrazole-4-carboxylic acid derivatives.
Rationale: Because the pyrazole-4-carboxamide motif is a privileged SDHI structure[9], new derivatives must be tested to ensure they do not inhibit mammalian mitochondrial respiration.
Step-by-Step Methodology:
Preparation of Mitochondria: Isolate mitochondria from mammalian cell lines (e.g., HepG2) using differential centrifugation.
Assay Setup (Self-Validating):
Negative Control: 1% DMSO vehicle.
Positive Control: 10 µM Boscalid or Fluxapyroxad (known SDH inhibitors)[2].
Test Articles: Synthesized derivatives at 0.1, 1.0, and 10 µM.
Reaction Initiation: Add succinate (substrate) and 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.
Kinetic Measurement: Measure the reduction of DCPIP spectrophotometrically at 600 nm over 10 minutes.
Data Interpretation: A decrease in the rate of DCPIP reduction indicates SDH inhibition. If a test derivative shows >20% inhibition at 1 µM compared to the negative control, it possesses a high risk of off-target mitochondrial toxicity and requires structural optimization (e.g., altering the oxolane ring sterics)[1].
References
NextSDS. "1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid - Chemical Substance Information & Hazard Classifications." NextSDS Database. Available at:[Link]
National Center for Biotechnology Information (NIH). "Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem." PubChem Database. Available at:[Link]
Wu, Z., et al. "SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?" PubMed / NIH. Available at:[Link]
Zhang, Y., et al. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
Li, M., et al. "Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
Wang, X., et al. "The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres." ResearchGate. Available at:[Link]
European Food Safety Authority (EFSA). "Safety assessment of 2‐methyloxolane as a food extraction solvent." Regulations.gov. Available at:[Link]
Macmillan, D., et al. "Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions." PMC / NIH. Available at:[Link]
Application Note: De Novo Laboratory Synthesis of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid
Executive Summary The 1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, herbicidal agents, and protein-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, herbicidal agents, and protein-protein interaction modulators. The incorporation of an oxolan-3-yl (tetrahydrofuran-3-yl) moiety at the C3 position introduces a chiral, oxygen-containing saturated ring that can improve aqueous solubility, modulate lipophilicity (LogP), and provide unique hydrogen-bonding vectors. This application note details a robust, four-step synthetic protocol to synthesize 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid from commercially available oxolane-3-carboxylic acid.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of highly substituted pyrazoles requires strict control over regiochemistry. Our strategy builds the pyrazole core de novo via the condensation of a
β
-enamino diketone with a substituted hydrazine.
β
-Keto Ester Formation : The sequence begins with the activation of oxolane-3-carboxylic acid using 1,1'-Carbonyldiimidazole (CDI), followed by condensation with potassium ethyl malonate in the presence of
MgCl2
. The
MgCl2
forms a chelate with the malonate, increasing the acidity of the methylene protons and directing C-acylation over O-acylation, providing the
β
-keto ester under mild conditions[1].
Enaminone Condensation : The
β
-keto ester is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as both a formylating agent and a base, yielding the
β
-enamino diketone intermediate[2].
Regioselective Cyclization : Cyclization is achieved using methylhydrazine. Because methylhydrazine possesses two distinct nucleophilic nitrogens, condensation with the enaminone typically yields a mixture of 1,3- and 1,5-regioisomers. The steric bulk of the oxolane ring heavily influences the transition state, making chromatographic separation of the resulting regioisomers a mandatory step to isolate the pure 1,3-isomer[3].
Saponification : The isolated ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) to yield the final carboxylic acid[2]. LiOH is selected over harsher bases to prevent potential ring-opening of the oxolane moiety.
Pathway Visualization
Fig 1. Four-step synthetic workflow for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid.
Reagent & Materials Matrix
Reagent / Material
Role
MW ( g/mol )
Equivalents
Notes
Oxolane-3-carboxylic acid
Starting Material
116.12
1.0
Hygroscopic; store desiccated.
1,1'-Carbonyldiimidazole (CDI)
Activating Agent
162.15
1.2
Releases
CO2
upon activation.
Potassium ethyl malonate
Carbon source
170.20
1.5
Requires
MgCl2
for chelation.
Magnesium chloride (
MgCl2
)
Lewis Acid / Chelator
95.21
1.5
Must be anhydrous.
DMF-DMA
Formylating Agent
119.16
1.5
Highly moisture sensitive.
Methylhydrazine
Bis-nucleophile
46.07
1.1
Toxic, volatile; handle in fume hood.
LiOH·
H2O
Saponification Base
41.96
3.0
Mild base for ester hydrolysis.
Validated Synthetic Protocols
Step 1: Synthesis of Ethyl 3-(oxolan-3-yl)-3-oxopropanoate
Causality Check: The use of CDI avoids the generation of harsh HCl gas associated with thionyl chloride, protecting the sensitive ether linkage of the oxolane ring.
Activation : Dissolve oxolane-3-carboxylic acid (10.0 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere. Cool the solution to 0 °C. Add CDI (12.0 mmol) portion-wise. Self-Validation: Effervescence (
CO2
evolution) will be immediately visible. Stir at room temperature for 2 hours to ensure complete formation of the acyl imidazole intermediate.
Malonate Chelation : In a separate flask, suspend potassium ethyl malonate (15.0 mmol) in anhydrous Acetonitrile (30 mL). Add anhydrous
MgCl2
(15.0 mmol) and Triethylamine (30.0 mmol). Stir at room temperature for 2 hours. The suspension will become a thick, white slurry.
Coupling : Transfer the acyl imidazole solution dropwise into the malonate slurry. Stir the combined mixture at room temperature for 16 hours.
Workup : Quench the reaction by carefully adding 1M aqueous HCl (50 mL) until the pH reaches ~3. Extract the aqueous layer with Ethyl Acetate (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude
β
-keto ester[1].
Step 2: Synthesis of the Enaminone Intermediate
Causality Check: DMF-DMA drives the reaction forward by eliminating volatile dimethylamine and methanol, shifting the equilibrium toward the highly conjugated, stable enaminone.
Dissolve the crude ethyl 3-(oxolan-3-yl)-3-oxopropanoate (~10.0 mmol) in anhydrous Toluene (25 mL).
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol) in one portion[2].
Heat the reaction mixture to 80 °C for 4–6 hours. Self-Validation: The solution will turn a deep yellow/orange color, indicating extended conjugation.
Monitor by TLC (Hexanes/EtOAc 1:1). Once the starting material is consumed, concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA. The resulting crude ethyl 2-((dimethylamino)methylene)-3-(oxolan-3-yl)-3-oxopropanoate can be used directly in the next step without further purification.
Step 3: Regioselective Pyrazole Cyclization
Causality Check: The more nucleophilic
NH2
of methylhydrazine initiates an aza-Michael addition on the enamine
β
-carbon. Subsequent cyclization of the NHMe onto the ketone yields the pyrazole core. Steric clash between the oxolane ring and the N-methyl group dictates the final regioisomeric ratio.
Dissolve the crude enaminone (~10.0 mmol) in absolute Ethanol (30 mL) and cool to 0 °C in an ice bath.
Allow the reaction to warm to room temperature, then heat to reflux for 3 hours[3].
Concentrate the reaction mixture under reduced pressure. The crude residue contains a mixture of the 1,3-isomer (target) and the 1,5-isomer.
Chromatographic Separation : Purify the crude mixture via silica gel flash chromatography using a gradient of 10% to 40% Ethyl Acetate in Hexanes. The 1-methyl-3-(oxolan-3-yl) isomer typically elutes first due to a lower dipole moment compared to the more congested 1,5-isomer. Collect and concentrate the pure fractions of ethyl 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylate.
Step 4: Saponification to the Target Carboxylic Acid
Causality Check: A ternary solvent system (THF/MeOH/H2O) ensures that both the lipophilic pyrazole ester and the hydrophilic inorganic base remain in a homogenous solution, maximizing the hydrolysis rate.
Dissolve the pure ethyl 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylate (5.0 mmol) in a 2:1:1 mixture of THF/MeOH/
H2O
(20 mL).
Stir the reaction at room temperature for 4–6 hours until TLC or LCMS indicates complete consumption of the ester.
Remove the organic solvents (THF and MeOH) under reduced pressure.
Dilute the remaining aqueous layer with
H2O
(10 mL) and wash once with Diethyl Ether (15 mL) to remove trace organic impurities.
Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 2–3.
Extract the precipitated product with Ethyl Acetate (
3×20
mL). Dry the combined organics over
Na2SO4
and concentrate to yield pure 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid as a white to off-white solid.
Regiochemical Optimization Data
The regioselectivity of the methylhydrazine cyclization (Step 3) is highly dependent on solvent and temperature. The table below summarizes the optimization parameters to maximize the yield of the desired 1,3-isomer.
Solvent
Temperature Profile
Ratio (1,3-isomer : 1,5-isomer)
Combined Yield
Rationale
Ethanol
Reflux (80 °C)
1.2 : 1
82%
High thermal energy overcomes steric hindrance, reducing selectivity.
Acetic Acid
Reflux (118 °C)
1 : 2.5
76%
Acidic conditions protonate the enamine, altering the initial attack vector.
DMF
25 °C
1.5 : 1
65%
Aprotic solvent slows the proton transfer steps required for cyclization.
Ethanol
0 °C to RT
2.1 : 1
78%
Kinetic control at lower temperatures favors the less sterically hindered transition state.
Safety & Handling
Methylhydrazine : Suspected carcinogen, highly toxic via inhalation and dermal contact, and flammable. All operations involving methylhydrazine must be conducted in a certified chemical fume hood using appropriate PPE (double nitrile gloves, lab coat, face shield).
DMF-DMA : Moisture sensitive and causes severe skin burns. Handle under inert atmosphere where possible.
Pressurized Gas : The activation of carboxylic acids with CDI generates stoichiometric amounts of carbon dioxide (
CO2
). Ensure the reaction vessel is properly vented through a bubbler or nitrogen line to prevent over-pressurization.
References
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Title: Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors
Source: Thieme Connect
URL
Title: Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors
Source: ACS Publications
URL
Application Notes and Protocols for Amide Bond Formation Using 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a valuable component in drug design.[3] Specifically, 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid presents a versatile building block for the synthesis of novel amides. The formation of the amide bond is one of the most critical and frequently performed reactions in the synthesis of pharmaceuticals.[4] This document provides detailed application notes and robust protocols for the efficient coupling of this pyrazole carboxylic acid with a variety of amines, a crucial step in the development of new chemical entities.
These protocols are designed to be self-validating by explaining the underlying chemical principles and providing guidance for troubleshooting and optimization.
Core Concepts in Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to complex molecules. Therefore, the activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.[4] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[5] The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[6][7]
Recommended Amide Coupling Protocols
Herein, we present two primary, reliable protocols for the formation of amides using 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. These methods utilize some of the most common and effective coupling reagents in modern organic synthesis:
EDC/HOBt-Mediated Coupling: A classic and cost-effective method.
HATU-Mediated Coupling: A highly efficient method, particularly for challenging or sterically hindered substrates.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive.[6] EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during aqueous workup.[8] HOBt is added to suppress racemization and increase the reaction rate by forming a more reactive HOBt-ester intermediate.[8]
Mechanism of Action:
The reaction proceeds in a two-step fashion. First, the carboxylic acid adds to the EDC to form an unstable O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to generate an HOBt-ester, which is more stable and less prone to racemization. Finally, the amine attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt.[6]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Standard aqueous workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
Dissolve the mixture in anhydrous DCM or DMF (to a typical concentration of 0.1-0.5 M).
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Add DIPEA (2.5 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 2-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, if DMF was used, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Workflow for EDC/HOBt Coupling:
Caption: Workflow for EDC/HOBt mediated amide bond formation.
Protocol 2: HATU-Mediated Amide Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent.[6] It is known for its high reactivity, fast reaction times, and low rates of epimerization, making it particularly suitable for challenging couplings, including those involving sterically hindered amines or electron-deficient anilines.[9][10]
Mechanism of Action:
In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-At-active ester, releasing a tetramethylurea byproduct. The amine then attacks this active ester to yield the final amide product.[6] The presence of the nitrogen atom in the HOAt ring is thought to accelerate the coupling step.[6]
In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
Cool the solution to 0 °C using an ice bath.
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
HATU Coupling Mechanism:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Incomplete Reaction: If the reaction stalls, consider adding another portion of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
Side Reactions: With EDC, an N-acylurea byproduct can form if the amine is not sufficiently reactive.[8] Running the reaction at lower temperatures can sometimes mitigate this.[8]
Purification Challenges: The tetramethylurea byproduct from HATU couplings can sometimes be difficult to separate from the desired product, especially if the product is also polar.[10] Careful optimization of the chromatographic conditions is key.
Order of Addition: For HATU couplings, pre-activation of the carboxylic acid before adding the amine is generally recommended to avoid potential side reactions where the amine reacts directly with HATU.
Conclusion
The formation of an amide bond with 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid can be reliably achieved using standard coupling protocols. The choice between an EDC/HOBt-based method and a HATU-based method will depend on the specific amine substrate, cost considerations, and the desired reaction efficiency. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently synthesize novel pyrazole-based amides for further investigation in their drug discovery and development programs.
References
Gong, P., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8407. [Link]
Pardeshi, A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(34), 3363-3367. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176-184. [Link]
LibreTexts Chemistry. (2024, September 30). 21.7: Chemistry of Amides. [Link]
Jayachandran, E., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 62(10), 457-462. [Link]
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
Jhoti, H., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16489-16503. [Link]
Li, Y., et al. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. CrystEngComm, 22(3), 478-485. [Link]
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 58(50), 7005-7021. [Link]
Fuse, S., & Takahashi, T. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 52(52), 14073-14076. [Link]
Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. [Link]
Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 471-482. [Link]
Le-Dévédec, F., et al. (2023). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 88(17), 12217-12228. [Link]
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3), 008. [Link]
Application Note: 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid in High-Throughput Library Synthesis
Executive Summary & Structural Rationale In modern drug discovery, the exploration of novel chemical space relies heavily on the selection of bifunctional building blocks that offer both synthetic tractability and favora...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, the exploration of novel chemical space relies heavily on the selection of bifunctional building blocks that offer both synthetic tractability and favorable physicochemical properties. 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a highly versatile scaffold designed specifically for the generation of diverse amide libraries.
The pyrazole-4-carboxylic acid core is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, protein-protein interaction (PPI) modulators, and xanthine oxidoreductase inhibitors[1],[2]. By incorporating an oxolan-3-yl (tetrahydrofuran-3-yl) moiety at the C3 position, this building block significantly enhances the fraction of sp3-hybridized carbons (
Fsp3
) of the resulting library members. Increasing
Fsp3
and integrating saturated oxygen heterocycles are field-proven strategies to disrupt flat aromaticity, improve aqueous solubility, reduce cytochrome P450 inhibition, and ultimately increase clinical success rates[3],[4].
Physicochemical Profiling & Pharmacophore Utility
To understand the causality behind selecting this specific building block for library synthesis, we must analyze its baseline physicochemical parameters. The data below illustrates why this scaffold serves as an ideal starting point for hit-to-lead optimization.
Property
Value
Rationale for Library Design
Molecular Weight
196.20 g/mol
Low initial MW allows for the conjugation of large, diverse amines while keeping final library products well within Lipinski's Rule of 5.
Fsp3
(Fraction sp3)
0.55 (5/9 carbons)
High sp3 character drives 3D conformational complexity, improving target specificity and reducing off-target promiscuity[3].
Hydrogen Bond Donors
1 (COOH)
Consumed entirely during amide coupling, leaving a neutral, metabolically stable amide linkage in the final product.
Hydrogen Bond Acceptors
4 (N, O)
Provides multiple vectors for target engagement (e.g., interacting with kinase hinge regions or GPCR binding pockets)[1].
Library Synthesis Workflow
The following workflow outlines the high-throughput parallel synthesis strategy. The carboxylic acid handle acts as the primary diversity vector, enabling rapid combinatorial expansion via amide coupling.
Workflow for high-throughput parallel library synthesis using the pyrazole-4-carboxylic acid scaffold.
This protocol describes a self-validating system for parallel amide coupling in a 96-well format.
Causality of Reagent Selection:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard EDC/HOBt due to its superior reaction kinetics and higher yields when coupling sterically hindered primary or secondary amines. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to ensure complete deprotonation of the carboxylic acid without competing for the activated ester.
Step-by-Step Methodology
Preparation of Stock Solutions:
Prepare a 0.2 M solution of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid in anhydrous DMF.
Prepare a 0.2 M solution of HATU in anhydrous DMF.
Prepare 0.2 M solutions of the diverse amine library (R-NH₂) in anhydrous DMF.
Activation Phase (Self-Validating Step 1):
To each well of a 96-well deep-bottom plate, dispense 500 µL of the carboxylic acid stock (0.1 mmol, 1.0 eq).
Add 550 µL of the HATU stock (0.11 mmol, 1.1 eq) to each well.
Add 52 µL of DIPEA (0.3 mmol, 3.0 eq).
Validation: Shake the plate at room temperature for 15 minutes. An aliquot (2 µL) from a control well should be quenched in methanol and analyzed via LC-MS to confirm the formation of the OAt-active ester intermediate (eliminating the possibility of degraded HATU reagent).
Coupling Phase:
Dispense 600 µL of the respective amine stock (0.12 mmol, 1.2 eq) into the designated wells.
Seal the plate and agitate at 400 rpm at room temperature for 12–16 hours.
Reaction Quenching & QC (Self-Validating Step 2):
Quench the reactions by adding 100 µL of LC-MS grade water to each well.
Validation: Perform high-throughput LC-MS screening on all 96 wells. A successful reaction is defined as >80% conversion to the desired product mass
[M+H]+
with minimal epimerization at the oxolane chiral center.
Purification:
Filter the crude mixtures through a 0.45 µm PTFE filter plate.
Purify via mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Lyophilize the collected fractions to yield the final library compounds.
Mechanistic Pathway of Activation
Understanding the mechanism of HATU-mediated coupling is critical for troubleshooting failed library members (e.g., if an amine is too sterically hindered, the OAt ester will hydrolyze back to the starting material).
Mechanistic pathway of HATU-mediated amide coupling for library generation.
References
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening
ACS Combinatorial Science
URL:[Link]
Oxetanes in Drug Discovery Campaigns
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors
European Journal of Medicinal Chemistry (PubMed)
URL:[Link]
cross-coupling reactions with 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
Application Note: Decarboxylative Functionalization of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery Executive Summary The compound 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Decarboxylative Functionalization of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery
Executive Summary
The compound 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a highly versatile, stereochemically rich building block increasingly utilized in modern medicinal chemistry[1]. The incorporation of the oxolan-3-yl (tetrahydrofuran-3-yl) moiety at the C3 position introduces significant
sp3
character. This structural feature increases the fraction of
sp3
carbons (
Fsp3
), which is empirically correlated with improved aqueous solubility, reduced off-target toxicity, and enhanced pharmacokinetic profiles compared to flat, fully aromatic systems.
Traditionally, functionalizing the C4 position of the pyrazole core requires the synthesis of a halogenated precursor. However, leveraging the stable, commercially available C4-carboxylic acid directly via decarboxylative cross-coupling streamlines synthetic routes, avoids toxic organometallic reagents, and provides exquisite regiocontrol[2]. This guide details two orthogonal, self-validating protocols for the C4-arylation of this scaffold.
Mechanistic Rationale & Pathway Design
To achieve C4-functionalization, we utilize two distinct mechanistic pathways depending on the electronic nature of the coupling partner and the desired scalability:
Pathway A (Direct Bimetallic Decarboxylative Coupling): This approach utilizes a Pd/Cu bimetallic catalytic system. The copper cocatalyst lowers the activation energy required for the extrusion of
CO2
, generating a nucleophilic C4-copper intermediate. This species undergoes transmetalation with a Pd(II) oxidative addition complex, followed by reductive elimination to yield the cross-coupled product[3].
Pathway B (Transition-Metal-Free Iodination + Suzuki Coupling): For highly electron-rich pyrazoles that may suffer from competitive protodecarboxylation under Pathway A, a two-step approach is superior. The carboxylic acid is converted to a C4-iodide using
I2
and a phosphate base via a homolytically cleaved hypoiodite intermediate[4]. The resulting 4-iodo pyrazole is then subjected to standard Suzuki-Miyaura coupling.
Workflow of C4-decarboxylative functionalization pathways for pyrazole-4-carboxylic acids.
Experimental Protocols
Protocol A: Direct Pd/Cu-Catalyzed Decarboxylative Arylation
Causality & Design: The combination of
Cu2O
and 1,10-phenanthroline is critical; the bidentate nitrogen ligand solubilizes the copper and facilitates the thermal extrusion of
CO2
[5]. A high-boiling polar solvent (NMP) is required to reach the thermal threshold for decarboxylation (~130 °C).
Atmosphere Exchange: Evacuate and backfill the vessel with dry Argon three times. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling (Glaser-type) of the transient aryl-copper intermediate.
Solvent Addition: Add anhydrous NMP (2.5 mL) via syringe.
Reaction: Heat the mixture in a pre-heated oil bath at 130 °C for 16 hours.
In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. You should observe the disappearance of the starting mass (
[M+H]+=197.1
). The presence of the protodecarboxylated byproduct (1-methyl-3-(oxolan-3-yl)-1H-pyrazole,
[M+H]+=153.1
) indicates either wet solvent or a stalled Pd-transmetalation cycle.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal salts. Wash the organic layer with 5% aqueous
LiCl
(3 × 15 mL) to partition the NMP into the aqueous phase. Dry over
MgSO4
and purify via flash chromatography.
Causality & Design: Aromatic carboxylic acids are traditionally poor substrates for the classic Hunsdiecker reaction[4]. However, the Larrosa protocol utilizes
I2
and
K3PO4
to enable a transition-metal-free decarboxylative iodination[6].
K3PO4
deprotonates the acid to form a reactive carboxylate salt without acting as a competing nucleophile.
Step 1: Decarboxylative Iodination
Preparation: In a vial, combine the pyrazole-4-carboxylic acid (1.0 equiv, 0.5 mmol),
I2
(3.0 equiv), and anhydrous
K3PO4
(1.0 equiv). Critical Note:
K3PO4
is highly hygroscopic; use freshly dried material to prevent yield degradation[6].
Reaction: Add anhydrous 1,4-dioxane (2.5 mL). Seal the vial and heat at 100 °C for 16 hours.
Quench & Self-Validation: Cool to room temperature. Add 15% aqueous
Na2S2O3
(10 mL). Causality: This quenches unreacted iodine (the solution will visibly turn from dark brown to colorless), reducing
I2
to
I−
and preventing downstream catalyst poisoning.
Purification: Add saturated aqueous
Na2CO3
(10 mL). Causality: This deprotonates any unreacted starting carboxylic acid, partitioning it into the aqueous layer. Extract with
CH2Cl2
(3 × 15 mL), dry over
MgSO4
, and concentrate to yield highly pure 4-iodo-1-methyl-3-(oxolan-3-yl)-1H-pyrazole without the need for chromatography[6].
Step 2: Suzuki-Miyaura Coupling
Coupling: Combine the isolated 4-iodo pyrazole (1.0 equiv), arylboronic acid (1.5 equiv),
Pd(dppf)Cl2
(5 mol%), and
Na2CO3
(2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.
Reaction: Degas the mixture (sparge with Argon for 10 mins) and heat at 90 °C for 4–6 hours until LC-MS confirms complete consumption of the iodide.
Quantitative Data & Pathway Comparison
To aid in route selection, the following table summarizes the operational metrics and substrate tolerances of both pathways based on validated literature standards for pyrazole-4-carboxylic acids[3][4].
Metric / Parameter
Pathway A: Direct Pd/Cu Coupling
Pathway B: Iodination + Suzuki
Overall Step Count
1 Step
2 Steps
Typical Yield
45% – 65%
75% – 90% (over 2 steps)
Reaction Time
16 hours
16 hours (Step 1) + 4 hours (Step 2)
Primary Byproduct
Protodecarboxylation (Ar-H)
None (High chemoselectivity)
Substrate Tolerance
Best for electron-deficient aryl halides
Excellent for both electron-rich and deficient arenes
High (Step 1 is robust to minor moisture once sealed)
Catalyst Cost
Low (
Cu2O
/
Pd(OAc)2
)
Moderate (Requires Pd for Step 2)
References
Larrosa, I. et al. "Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings." Journal of the American Chemical Society, 2017, 139 (33), 11527–11536. URL:[Link]
Varenikov, A. et al. "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 2021, 121 (1), 412–484. URL:[Link]
Pandey, G. et al. "Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling." Organic Letters, 2013, 15 (18), 4822–4825. URL:[Link]
Application Note: Leveraging 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery
Introduction & Rationale: Escaping Flatland Historically, high-throughput screening (HTS) libraries have been dominated by planar, sp2-hybridized aromatic systems. While these "flat" molecules are synthetically accessibl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale: Escaping Flatland
Historically, high-throughput screening (HTS) libraries have been dominated by planar, sp2-hybridized aromatic systems. While these "flat" molecules are synthetically accessible, they frequently suffer from poor aqueous solubility, high target promiscuity, and off-target toxicity, leading to high clinical attrition rates. In 2009, Lovering et al. introduced the "Escape from Flatland" paradigm, demonstrating that increasing the fraction of sp3-hybridized carbons (Fsp3) and incorporating chiral centers significantly improves a drug candidate's probability of clinical success [1].
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1596889-33-6) is a highly specialized, modern building block designed specifically to address these challenges. By fusing a privileged pyrazole-4-carboxylic acid core with an oxolane (tetrahydrofuran) ring, this scaffold offers a highly efficient vector for hit-to-lead optimization.
Structural Deconstruction
Pyrazole-4-carboxylic Acid Core: A proven pharmacophore utilized in the development of kinase inhibitors, epigenetic modulators (e.g., ALKBH1 inhibitors) [2], and protein-protein interaction (PPI) antagonists [3].
N-Methylation: Blocks one tautomeric face of the pyrazole, reducing conformational ambiguity and directing specific hydrogen-bonding interactions within the target binding pocket.
Oxolan-3-yl Moiety: Replaces traditional flat aromatic rings (like phenyl or pyridyl) with an sp3-rich, oxygen-containing saturated ring. This introduces a chiral center, boosts the Fsp3 metric, and provides a weak hydrogen-bond acceptor, dramatically improving the physicochemical profile.
Physicochemical Profiling & ADME Impact
The intrinsic properties of this scaffold make it an ideal starting point for fragment-based drug discovery (FBDD) or as a replacement moiety in scaffold hopping.
Table 1: Physicochemical Properties and Medicinal Chemistry Implications
Property
Value
Medicinal Chemistry Implication
Molecular Weight
196.20 g/mol
Highly ligand-efficient (LE) fragment; leaves ample room for downstream elaboration without exceeding Lipinski's Rule of 5.
Fsp3 (Fraction sp3)
0.55
Exceptional 3D character. Values >0.45 are correlated with reduced target promiscuity and enhanced clinical progression [1].
Chiral Centers
1 (Oxolane C3)
Increases spatial complexity, allowing for highly specific stereochemical recognition by target proteins.
H-Bond Donors (HBD)
1 (-COOH)
Consumed during amide coupling, yielding a neutral or appropriately polar linkage.
H-Bond Acceptors (HBA)
4
Enhances aqueous solubility. The oxolane oxygen acts as a weak HBA, improving metabolic stability compared to linear alkyl ethers.
Systems Biology Context: Targeting the KEAP1-NRF2 Pathway
Pyrazole-4-carboxylic acid derivatives have recently emerged as potent, non-covalent inhibitors of the KEAP1-NRF2 protein-protein interaction[3]. NRF2 is a master transcriptional regulator of the antioxidant response. Under basal conditions, KEAP1 binds NRF2 and targets it for ubiquitination and degradation.
By utilizing 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid to synthesize novel carboxamides, medicinal chemists can design molecules that competitively bind the KEAP1 Kelch domain. The oxolane ring is perfectly suited to occupy the water-rich sub-pockets of the Kelch domain, where its sp3 character allows it to adopt conformations that flat aromatics cannot.
KEAP1-NRF2 pathway modulation by pyrazole-oxolane carboxamides.
Synthetic Workflow: Hit-to-Lead Scaffold Hopping
When a high-throughput screen identifies a bioactive but highly lipophilic, flat aromatic hit, replacing the flat core with the oxolane-pyrazole scaffold is a proven strategy to rescue the chemotype.
Hit-to-Lead optimization workflow utilizing the Fsp3-rich oxolane-pyrazole scaffold.
Experimental Protocol: High-Yield Synthesis of Pyrazole-4-Carboxamides
To translate this scaffold into screenable libraries, amide coupling is the most robust methodology. The following protocol utilizes HATU and DIPEA.
Causality of Reagent Selection:
HATU is selected over traditional carbodiimides (like EDC/HOBt) because pyrazole-4-carboxylic acids can be sterically hindered and electronically deactivated. HATU forms a highly reactive HOAt-ester intermediate, ensuring rapid conversion. DIPEA is chosen as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.
In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (196.2 mg) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
Add DIPEA (522 µL) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation.
Add HATU (456.3 mg) in one portion. The solution will typically turn a pale yellow color.
Validation Check: Stir for 15 minutes. Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of a mass peak corresponding to the HOAt-active ester confirms successful activation. Do not proceed until the starting acid is consumed.
Amine Addition:
Once activation is confirmed, add the desired amine (1.1 mmol) dropwise (if liquid) or in small portions (if solid).
Stir the reaction mixture at room temperature for 2 to 4 hours.
Validation Check: Monitor reaction progress via TLC (typically 5% MeOH in DCM) or LC-MS until the active ester intermediate is fully consumed.
Reaction Quench and Liquid-Liquid Extraction:
Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).
Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL). Causality: DMF is highly soluble in EtOAc; washing with aqueous LiCl forces the DMF into the aqueous phase, preventing contamination during concentration.
Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure pyrazole-4-carboxamide.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
Li, F., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(17), 15456–15475.[Link]
Michaelides, I. N., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry, 64(21), 15883–15906.[Link]
Application
scaling up the synthesis of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
An Application Note for the Scalable Synthesis of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid Abstract This application note provides a comprehensive guide for the multi-gram scale synthesis of 1-methyl-3-(oxo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Scalable Synthesis of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid
Abstract
This application note provides a comprehensive guide for the multi-gram scale synthesis of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, a key building block in the development of advanced pharmaceutical and agrochemical agents.[1][2] Recognizing the challenges inherent in transitioning from laboratory to pilot-plant scale, this document details a robust and scalable three-step synthetic sequence. The protocols herein have been designed with a focus on process safety, atom economy, and operational simplicity, avoiding hazardous reagents and costly purification techniques where possible. We present detailed, step-by-step protocols, causality-driven explanations for experimental choices, and critical considerations for managing reaction exotherms, reagent handling, and product isolation at scale.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged heterocycle, forming the core of numerous marketed drugs and agricultural products.[3] Specifically, derivatives such as 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid serve as crucial intermediates for active pharmaceutical ingredients (APIs) that require precise molecular architecture for biological activity. The successful and economic development of these APIs is contingent upon a scalable, safe, and reproducible synthetic route to key intermediates.
This guide outlines a three-step approach commencing from commercially available starting materials. The selected pathway prioritizes robust chemical transformations that are amenable to large-scale production environments.
Overall Synthetic Workflow
The synthesis is designed as a linear sequence involving pyrazole formation, regioselective N-methylation, and subsequent nitrile hydrolysis. Each step is optimized to yield intermediates that can be telescoped or isolated with minimal purification, enhancing overall process efficiency.
Figure 1: Three-step scalable synthetic workflow.
Step 1: Synthesis of 3-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile (Intermediate A)
The initial step involves the construction of the core pyrazole ring. This is achieved through a condensation reaction between a suitable three-carbon precursor and hydrazine. A common and scalable method is the reaction of an activated acrylonitrile derivative with hydrazine hydrate.[4][5] This approach is advantageous due to the commercial availability of starting materials and the typically high yields of the cyclization step.
Rationale and Scale-Up Considerations
The formation of the key enaminonitrile intermediate from 2-(oxolan-3-yl)acetonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a well-established transformation. The subsequent cyclization with hydrazine hydrate proceeds readily.
Key Considerations for Scale-Up:
Exotherm Control: The initial reaction with DMF-DMA and the subsequent cyclization with hydrazine can be exothermic. Controlled addition rates and efficient reactor cooling are critical.
Methanol Off-gassing: The reaction with DMF-DMA liberates methanol. The reactor must be equipped with adequate ventilation and a condenser to manage vapors.
Product Isolation: The pyrazole product often crystallizes directly from the reaction mixture upon cooling or addition of an anti-solvent (e.g., water), simplifying isolation on a large scale.
Detailed Experimental Protocol (100 g Scale)
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
Notes
2-(oxolan-3-yl)acetonitrile
111.14
100.0 g
0.90
Starting Material
DMF-DMA
119.16
128.8 g (136 mL)
1.08
1.2 equivalents
Toluene
-
500 mL
-
Reaction Solvent
Hydrazine Hydrate (~64%)
50.06
51.6 g (50 mL)
~1.03
1.15 equivalents
Isopropanol (IPA)
-
200 mL
-
Co-solvent for cyclization
Water
-
500 mL
-
For precipitation/wash
Procedure:
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, condenser, and a nitrogen inlet/outlet.
Enaminonitrile Formation: Charge the reactor with 2-(oxolan-3-yl)acetonitrile (100.0 g, 0.90 mol) and toluene (500 mL). Begin stirring to form a solution.
Charge N,N-dimethylformamide dimethyl acetal (128.8 g, 1.08 mol) to the reactor.
Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting nitrile by a suitable method (e.g., GC-MS, TLC). The reaction generates methanol as a byproduct, which can be observed refluxing.
Solvent Swap & Cyclization: Once the formation of the enaminonitrile is complete, cool the mixture to 50 °C. Configure the reactor for distillation and remove approximately 300 mL of the toluene/methanol mixture under reduced pressure. This step removes the volatile byproducts.
Cool the remaining concentrated solution to 20 °C and add isopropanol (200 mL).
In a separate vessel, prepare a solution of hydrazine hydrate (51.6 g, ~1.03 mol) in isopropanol (50 mL).
Add the hydrazine solution dropwise to the reactor over 30-45 minutes, maintaining the internal temperature below 40 °C using the reactor jacket. An exotherm will be observed.
After the addition is complete, stir the mixture at 40-45 °C for 2 hours.
Isolation: Cool the reaction mixture to 5 °C. Slowly add water (500 mL) over 30 minutes to precipitate the product.
Stir the resulting slurry for 1 hour at 0-5 °C.
Filter the solid product using a Büchner funnel. Wash the filter cake with a cold (0 °C) 1:1 mixture of IPA/water (2 x 150 mL), followed by cold water (2 x 100 mL).
Dry the solid in a vacuum oven at 50 °C to a constant weight.
Expected Outcome: A white to off-white solid. Yield: 125-135 g (85-92%). Purity: >98% by HPLC.
Step 2: N-Methylation of 3-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile (Intermediate B)
The N-methylation of pyrazoles can be challenging due to the potential for forming two different regioisomers (N1 and N2 alkylation).[6][7] The choice of base, solvent, and methylating agent is critical to ensure high regioselectivity. While strong bases like sodium hydride (NaH) are effective, their use on a large scale presents significant safety hazards, including thermal instability with certain solvents and violent reactivity with water.[8][9][10] This protocol utilizes a safer alternative.
Rationale for Reagent Selection
Methylating Agent: Dimethyl sulfate (DMS) is a cost-effective and highly reactive methylating agent suitable for industrial scale. However, it is toxic and corrosive, requiring handling in a closed system.
Base and Solvent: A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile provides a robust system for selective N1 methylation of many pyrazole systems.[11] This avoids the hazards associated with NaH.[8]
Regioselectivity: The N1 position of the pyrazole is generally less sterically hindered, and under these conditions, methylation occurs preferentially at this site.
Detailed Experimental Protocol (100 g Scale)
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
Notes
Intermediate A
163.18
100.0 g
0.613
Starting Material
Potassium Carbonate (K₂CO₃)
138.21
127.1 g
0.920
1.5 equivalents
Acetonitrile
-
800 mL
-
Reaction Solvent
Dimethyl Sulfate (DMS)
126.13
85.0 g (64 mL)
0.674
1.1 equivalents, Toxic
Water
-
1.5 L
-
For work-up
Toluene
-
300 mL
-
Extraction Solvent
Procedure:
Reactor Setup: Use a 2 L reactor equipped as in Step 1. Ensure the system is dry and purged with nitrogen.
Charging: Charge the reactor with Intermediate A (100.0 g, 0.613 mol), potassium carbonate (127.1 g, 0.920 mol), and acetonitrile (800 mL).
Reaction: Heat the stirred suspension to 50-55 °C.
DMS Addition: Add dimethyl sulfate (85.0 g, 0.674 mol) dropwise via an addition funnel or pump over 1 hour. Maintain the internal temperature below 60 °C. A mild exotherm may be observed.
After addition, stir the reaction mixture at 55-60 °C for 3-5 hours, monitoring for completion by HPLC.
Work-up: Cool the reaction mixture to 20 °C. Filter the mixture to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the salts with acetonitrile (2 x 50 mL).
Combine the filtrate and washes and transfer to a 3 L reactor equipped for distillation.
Concentrate the solution under reduced pressure to remove most of the acetonitrile.
Extraction: To the residue, add water (750 mL) and toluene (300 mL). Stir vigorously for 15 minutes.
Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
Wash the organic layer with water (2 x 250 mL).
Concentrate the toluene layer under reduced pressure to yield the product as an oil or a low-melting solid.
Expected Outcome: A pale yellow oil or solid. Yield: 102-109 g (94-100%). Purity: >95% by HPLC, with high regioselectivity. The material is often of sufficient quality for the next step without further purification.
Step 3: Hydrolysis to 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (Target Molecule)
The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[12][13] Basic hydrolysis (saponification) is often preferred at scale as it avoids the use of large quantities of corrosive acids and specialized acid-resistant reactors.[14][15] The product is isolated by acidifying the resulting carboxylate salt solution.
Rationale and Scale-Up Considerations
Reaction Conditions: Heating the nitrile with aqueous sodium hydroxide provides a clean and efficient conversion to the sodium carboxylate salt.[12][15]
Ammonia Off-gassing: The hydrolysis reaction liberates ammonia gas. The reactor must be vented to a scrubber system to neutralize the ammonia.
Product Isolation: The carboxylic acid is a solid that precipitates upon acidification. The particle size and filterability can be controlled by managing the rate of acidification and the temperature.
Detailed Experimental Protocol (100 g Scale)
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
Notes
Intermediate B
177.21
100.0 g
0.564
Starting Material
Sodium Hydroxide (NaOH)
40.00
67.7 g
1.69
3.0 equivalents
Water
-
500 mL
-
Reaction Solvent
Hydrochloric Acid (32% aq.)
36.46
~175 mL
~1.92
For acidification to pH 2-3
Procedure:
Reactor Setup: Use a 2 L reactor with overhead stirring, thermocouple, condenser, and an outlet connected to an acid scrubber.
Saponification: Charge the reactor with Intermediate B (100.0 g, 0.564 mol), water (500 mL), and sodium hydroxide pellets (67.7 g, 1.69 mol). Caution: The dissolution of NaOH is highly exothermic. Add slowly or use pre-dissolved solution with cooling.
Heat the mixture to reflux (approx. 100-105 °C) and maintain for 6-8 hours. Monitor the reaction by HPLC for the disappearance of the starting nitrile. Ammonia gas will be evolved and should be directed to a scrubber.
Isolation: Once the reaction is complete, cool the clear solution to 10 °C in an ice/water bath.
Slowly add concentrated hydrochloric acid (32%) to the stirred solution. Monitor the pH. A thick white precipitate will form. Continue adding acid until the pH of the slurry is 2-3. Maintain the temperature below 20 °C during acidification.
Stir the slurry at 5-10 °C for 1 hour to ensure complete crystallization.
Filter the product using a Büchner funnel. Wash the filter cake with cold (5 °C) deionized water (3 x 150 mL) until the filtrate is neutral (pH ~6-7).
Dry the solid in a vacuum oven at 60 °C to a constant weight.
Expected Outcome: A white crystalline solid. Yield: 98-104 g (88-94%). Purity: >99% by HPLC.
Process Safety and Hazard Analysis
Scaling up chemical synthesis requires a thorough evaluation of potential hazards.
Figure 2: Summary of key hazards and mitigation strategies.
Toxic Reagents: Dimethyl sulfate is toxic and a suspected carcinogen. It must be handled in a well-ventilated area or closed system with appropriate personal protective equipment (PPE), including butyl rubber gloves.
Corrosive Materials: Sodium hydroxide and hydrochloric acid are highly corrosive. Use appropriate PPE and materials of construction.
Exotherms: All three steps have potential exotherms. Gradual reagent addition and active cooling are essential to maintain control.
Gas Evolution: Step 1 (methanol) and Step 3 (ammonia) evolve vapors/gases. The reactor must be properly vented to a condenser or scrubber.
Conclusion
The synthetic route and protocols detailed in this application note describe a safe, efficient, and scalable process for the manufacture of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. By utilizing cost-effective reagents, avoiding hazardous materials like sodium hydride, and designing isolation procedures that rely on crystallization rather than chromatography, this process is well-suited for large-scale industrial production. Adherence to the outlined safety and operational procedures is critical for a successful and reproducible outcome.
References
ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Link]
Ayres, J. N., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]
Obexer, R., et al. (2022). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
Le, C. M., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. [Link]
ResearchGate. (2020). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
ResearchGate. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]
Eastgate, M. D., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. [Link]
Sparkl. (n.d.). Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids. [Link]
ResearchGate. (n.d.). Gram scale synthesis of isoxazole and pyrazole. [Link]
Starks, C. M. (1970). U.S. Patent No. 3,542,822.
Castillo, J. C., & Becerra, D. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
Mali, R. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
Cerdán, A. L., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. [Link]
Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
Gellis, A., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]
Szabó, I., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
El-Saghier, A. M. M. (2012). SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. Journal of the Chilean Chemical Society. [Link]
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
ResearchGate. (2009). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-3-carboxylate. PubChem. [Link]
Process Optimization & Troubleshooting Portal: Synthesis of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. This versatile small-molecule scaffold is highly valued in pharmaceutical and agrochemical development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. This versatile small-molecule scaffold is highly valued in pharmaceutical and agrochemical development. However, its synthesis is notoriously prone to regioselectivity issues and isolation failures.
As an Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the chemical causality behind each step, providing you with self-validating protocols that ensure high-yield, regioselective outcomes.
I. Mechanistic Pathway & Workflow
Fig 1. Regioselective synthetic workflow for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid.
II. Troubleshooting Guides & FAQs
Q1: Why is my cyclization yielding a 1:1 mixture of the 1,3- and 1,5-isomers, and how can I selectively drive formation of the 1,3-isomer?A: The lack of regiocontrol stems from the inherent reactivity of methylhydrazine. Due to the
α
-effect, the nucleophilicities of the primary (-NH
2
) and secondary (-NHMe) nitrogen atoms are nearly identical, leading to competitive attack pathways on the enaminone intermediate[1]. Under standard thermodynamic conditions (e.g., refluxing ethanol), the less sterically hindered primary amine attacks the highly electrophilic
β
-carbon of the enaminone, ultimately yielding the undesired 1,5-isomer.
To invert this selectivity and favor the 1-methyl-3-(oxolan-3-yl) product, you must shift to kinetic control using fluorinated solvents such as 2,2,2-trifluoroethanol (TFE) or halogenated solvents like 1,1,1,3,3-pentafluorobutane[2][3]. TFE acts as a strong hydrogen-bond donor, selectively solvating the primary amine of methylhydrazine. This steric shielding forces the secondary amine (-NHMe) to initiate the Michael addition, directing cyclization toward the desired 1,3-isomer[3].
Q2: The enamination of ethyl 3-(oxolan-3-yl)-3-oxopropanoate with DMF-DMA is stalling at 70% conversion. How do I push this to completion?A: Enaminone formation is an equilibrium-driven process. As N,N-dimethylformamide dimethyl acetal (DMF-DMA) reacts, it releases methanol and dimethylamine. If these volatile byproducts remain in the reaction matrix, the equilibrium stalls.
Solution: Do not run this reaction under a standard reflux condenser. Instead, equip your vessel with a short-path distillation head. Heat the reaction to 80°C to actively distill off the methanol/dimethylamine azeotrope. The reaction is a self-validating system: when the vapor temperature at the distillation head drops from ~65°C back to ambient, byproduct generation has ceased, indicating 100% conversion of the
β
-ketoester.
Q3: I am losing over 40% of my product during the final saponification and extraction. Standard ethyl acetate extraction isn't working. Why?A: The target molecule possesses a highly polar pyrazole core, a hydrophilic oxolane (tetrahydrofuran) ring, and a carboxylic acid moiety. This combination makes the free acid exceptionally water-soluble.
Solution: First, acidify the saponification mixture precisely to pH 3.5 using 1M HCl. This is the calculated isoelectric point where the molecule is fully protonated and least soluble in water. Second, abandon ethyl acetate. Use 2-methyltetrahydrofuran (2-MeTHF) for the extraction. 2-MeTHF has superior partitioning efficiency for polar, heteroatom-rich organic acids and separates cleanly from the aqueous layer. Add NaCl to the aqueous layer until saturation to force the organic product into the 2-MeTHF phase (salting out).
III. Quantitative Data: Solvent & Temperature Effects on Regioselectivity
The choice of solvent and temperature during the methylhydrazine cyclization step is the single most critical factor in determining your overall yield of the target 1,3-isomer[2][3][4].
Solvent System
Temperature
1,3-Isomer (%)
1,5-Isomer (%)
Overall Conversion
Ethanol (Standard)
78°C (Reflux)
45%
55%
88%
Dichloromethane
25°C
65%
35%
82%
1,1,1,3,3-Pentafluorobutane
0°C to 25°C
85%
15%
90%
2,2,2-Trifluoroethanol (TFE)
-10°C to 0°C
92%
8%
94%
IV. Detailed Experimental Protocol (SOP)
This protocol is designed as a self-validating workflow, ensuring that visual and analytical cues guide you safely to the next step.
Step 1: Enaminone Synthesis (Equilibrium Shift)
Charge a dry 250 mL round-bottom flask with ethyl 3-(oxolan-3-yl)-3-oxopropanoate (10.0 g, 53.7 mmol) and DMF-DMA (9.6 g, 80.6 mmol, 1.5 eq).
Attach a short-path distillation apparatus. Heat the mixture to 80°C.
Validation Check: Monitor the distillation head temperature. It will hold at ~60-65°C as methanol and dimethylamine distill over. Once the head temperature drops below 40°C, the reaction is complete.
Apply high vacuum for 30 minutes at 50°C to remove residual DMF-DMA. The resulting orange oil (enaminone) is used directly in the next step without further purification.
Dissolve the crude enaminone in 100 mL of 2,2,2-trifluoroethanol (TFE).
Cool the solution to -10°C using an ice/brine bath.
Dilute methylhydrazine (2.72 g, 59.1 mmol, 1.1 eq) in 10 mL of TFE. Add this solution dropwise over 45 minutes via an addition funnel.
Validation Check: Maintain the internal temperature strictly below 0°C during addition to suppress the thermodynamic 1,5-isomer pathway.
Once addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
Concentrate the mixture under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate ethyl 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylate.
Step 3: Saponification and Isoelectric Isolation
Dissolve the purified ester (10.0 g) in a 1:1 mixture of THF and water (80 mL).
Add Lithium hydroxide monohydrate (LiOH·H
2
O) (3.5 g, 2.0 eq). Stir at room temperature for 12 hours.
Validation Check: Analyze via LC-MS. The ester peak must be <1% relative to the acid product mass (m/z [M+H]+ = 197.2).
Remove THF under reduced pressure. Cool the remaining aqueous layer to 5°C.
Carefully add 1M HCl dropwise until the pH reaches exactly 3.5 (monitor with a calibrated pH meter).
Saturate the aqueous layer with solid NaCl.
Extract with 2-MeTHF (3 x 50 mL). The phase separation will be sharp and immediate.
Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate to yield the pure 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid as a white solid.
V. References
Process for the regioselective synthesis of pyrazoles
Source: Google Patents (WO2015097658A1)
URL:
Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids
Source: Google Patents (WO2012025469A1)
URL:
Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones
Source: The Journal of Organic Chemistry
URL:[Link]
Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine
Source: The Journal of Organic Chemistry
URL:[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the poor aqueous solubility of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the poor aqueous solubility of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid.
Diagnostic Overview & Causality
1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a complex heterocyclic compound characterized by a pyrazole ring, a sterically bulky oxolane (tetrahydrofuran) moiety, and an ionizable carboxylic acid group. The primary cause of its poor aqueous solubility is twofold:
High Crystal Lattice Energy: The carboxylic acid group forms strong intermolecular hydrogen bonds in the solid state.
pH-Dependent Lipophilicity: With an estimated pKa of ~4.0–4.5, the compound remains predominantly un-ionized in acidic environments (like gastric fluid), rendering the bulky oxolane and pyrazole rings highly lipophilic and insoluble[1].
Because of these properties, the compound often behaves as a Biopharmaceutics Classification System (BCS) Class II or IV molecule, exhibiting dissolution-rate-limited absorption[2].
Decision Matrix & Workflow
To systematically resolve solubility deficits without compromising your downstream assays or in vivo models, follow the decision matrix below.
Decision matrix for troubleshooting the aqueous solubility of pyrazole-4-carboxylic acid derivatives.
Troubleshooting Guides & FAQs
Module A: pH Modulation and Salt Formation
Q: Why does the compound dissolve easily in basic buffers but precipitate immediately in simulated gastric fluid (SGF)?A: The carboxylic acid group is highly ionizable. At a pH above its pKa (e.g., pH 7.4), the compound forms a highly soluble carboxylate anion. However, in acidic environments like SGF (pH 1.2), it rapidly protonates back to its un-ionized, lipophilic state, causing immediate precipitation[1].
Protocol 1: Equilibrium Solubility via pH Titration (Self-Validating)
Causality: Determining the exact pH-solubility profile ensures you do not formulate dangerously close to the precipitation threshold.
Preparation: Suspend excess API (approx. 50 mg) in 5 mL of aqueous buffer across a pH gradient (pH 1.2, 4.5, 6.8, and 7.4).
Equilibration: Agitate at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Self-Validation Step A: Discard the first 1 mL of filtrate to prevent API adsorption artifacts on the filter membrane.
Self-Validation Step B: Analyze the remaining solid residue via X-Ray Powder Diffraction (XRPD) to confirm no polymorphic transformations or salt disproportionation occurred during equilibration.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV.
Module B: Cosolvent Integration
Q: I need to dose this compound intravenously at a neutral pH, but it is completely insoluble in pure water. Which cosolvents are recommended?A: Cosolvency is an effective technique to disrupt the hydrogen-bonded water lattice, lowering the dielectric constant of the medium to accommodate the hydrophobic oxolane ring[3]. Polyethylene glycol 400 (PEG-400) and Propylene Glycol (PG) are standard, biocompatible choices that often yield an exponential increase in solubility[3].
Protocol 2: Cosolvent Solubilization Assay
Solvent Blending: Prepare binary mixtures of Water/PEG-400 at 10%, 20%, 30%, and 40% (v/v).
Spiking: Add excess 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid to each vial.
Mixing: Vortex for 2 minutes, then sonicate for 15 minutes.
Self-Validation Step: Monitor the water bath temperature during sonication. Keep it below 25°C using ice to prevent artificial supersaturation caused by heating, which would result in false-positive solubility readings.
Incubation & Analysis: Shake at 25°C for 24 hours. Filter and quantify via HPLC. Plot the log of solubility versus the cosolvent fraction to determine the solubilization capacity (
σ
).
Module C: Cyclodextrin Complexation
Q: High concentrations of cosolvents are causing toxicity and high osmolality in my cell-based assays. How can I solubilize the compound without organic solvents?A: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. They form reversible inclusion complexes with lipophilic molecules, effectively "solubilizing" the compound without altering its ionization state or increasing formulation tonicity[4].
Schematic representation of HP-β-CD inclusion complex formation with the hydrophobic API.
Protocol 3: Phase Solubility Study (AL-Type Curve)
Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a neutral buffer.
Addition: Add an excess amount of the API to each solution.
Equilibration: Shake the suspensions at 25°C for 72 hours.
Self-Validation Step: Sample and measure the concentration at 48h and 72h. If the variance between the two time points is <2%, thermodynamic equilibrium is confirmed.
Analysis: Filter (0.45 µm) and analyze via HPLC. A linear increase in solubility with increasing CD concentration indicates an AL-type phase solubility profile, confirming a 1:1 stoichiometric inclusion complex[5].
Quantitative Data Summary
The following table summarizes the expected solubility enhancements and limitations based on the applied troubleshooting strategies.
Strategy
Primary Mechanism of Action
Expected Solubility Gain
Key Limitations & Pitfalls
pH Adjustment (pH > 6.0)
Ionization of the carboxylic acid group into a hydrophilic carboxylate anion.
50x to 100x
High risk of precipitation upon dilution in acidic media (e.g., in vivo gastric fluid)[1].
Cosolvency (40% PEG-400)
Disruption of the aqueous lattice, lowering overall solvent polarity.
10x to 30x
High osmolality; potential tissue irritation or toxicity in sensitive in vitro assays[3].
Cyclodextrin (50 mM HP-β-CD)
Host-guest inclusion of the hydrophobic oxolane/pyrazole moieties.
5x to 20x
The bulky molecular weight of CD limits the maximum API dose loading in solid dosage forms[4].
Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid Derivatives
Welcome to the Technical Support Center. As drug development professionals, you frequently encounter challenging building blocks that resist standard synthetic methodologies.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals, you frequently encounter challenging building blocks that resist standard synthetic methodologies. The molecule 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid presents a unique kinetic hurdle: severe steric hindrance.
The bulky, freely rotating oxolan-3-yl (tetrahydrofuran-3-yl) ring at the C3 position and the methyl group at N1 create a highly congested microenvironment around the C4-carboxylic acid. This structural cleft physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack by amines during standard amide bond formation[1]. Below, you will find our diagnostic workflows, troubleshooting FAQs, and self-validating protocols designed to bypass these steric limitations through rational reagent selection.
Diagnostic Workflow
Diagnostic workflow for selecting the optimal amide coupling strategy based on hindrance.
Troubleshooting FAQs
Q1: Why are my standard EDC/HOBt couplings failing with this specific pyrazole scaffold?A1: The failure is fundamentally kinetic. EDC/HOBt activation generates an O-benzotriazole (OBt) active ester. This intermediate is exceptionally bulky. When the C4-carbonyl is already flanked by the oxolan-3-yl ring, the addition of the OBt leaving group creates a transition state that is energetically inaccessible for most amines[2]. The incoming nucleophile simply cannot reach the electrophilic carbon, resulting in recovered starting material.
Q2: I switched to HATU, but I am still seeing unreacted starting material. Should I increase the temperature?A2: While HATU forms a highly reactive OAt ester that benefits from neighboring group participation (the nitrogen in the pyridine ring of HOAt acts as a basic catalyst), it still suffers from significant steric bulk. If your amine is also hindered (e.g., a 2,6-disubstituted aniline or a secondary amine), elevating the temperature with HATU often leads to degradation or guanidinylation of the amine rather than product formation. Instead of forcing a bulky intermediate, you must change the activation strategy to reduce the size of the electrophile[3].
Q3: What is the most reliable method for coupling this acid with highly deactivated or hindered amines?A3: In situ generation of an acyl fluoride. Reagents like BTFFH or TCFH convert the carboxylic acid into an acyl fluoride. Fluorine is highly electronegative (providing excellent electrophilic activation) but is sterically very small—comparable in size to a hydrogen atom[3]. This drastically reduces the steric congestion at the carbonyl carbon, allowing nucleophilic attack even by poor nucleophiles at elevated temperatures (60–80 °C) without the risk of epimerization[4][5].
Quantitative Comparison of Activation Strategies
To guide your experimental design, the following table summarizes the expected performance of various activation strategies when coupling 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid with sterically hindered amines.
Activation Strategy
Reagents
Intermediate Steric Bulk
Typical Yield (Hindered Amines)
Recommended Temp
Carbodiimide
EDC, HOBt, DIPEA
Very High (OBt ester)
< 15%
25 °C
Uronium Salt
HATU, DIPEA
High (OAt ester)
20 - 45%
25 - 40 °C
Acid Chloride
Oxalyl Chloride, DMF
Low (Acyl Chloride)
50 - 80%
0 °C to 25 °C
Acyl Fluoride
BTFFH, DIPEA
Very Low (Acyl Fluoride)
75 - 95%
60 - 80 °C
Self-Validating Experimental Protocols
Protocol A: Acyl Fluoride Activation (Recommended for Highly Hindered Amines)
Causality: By replacing the bulky -OH group with a sterically minimal fluorine atom, the electrophilic carbonyl becomes highly accessible, lowering the activation energy required for the amine to attack[3].
Preparation: In a flame-dried microwave vial under an inert argon atmosphere, dissolve 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) and BTFFH (1.5 equiv) in anhydrous CH₂Cl₂ (0.2 M)[6].
Activation: Add anhydrous DIPEA (3.0 equiv). Stir the mixture at room temperature for 30 minutes.
Self-Validation Checkpoint: Remove a 2 µL aliquot and quench it into 100 µL of methanol. Analyze this sample via LC-MS. You must observe the mass of the methyl ester (M+14), which confirms quantitative in situ conversion of the acid to the acyl fluoride without degradation. If unreacted acid remains, ensure your CH₂Cl₂ is strictly anhydrous.
Coupling: Add the hindered amine (1.1 equiv) to the vial. Seal the vial tightly and heat in an oil bath or microwave reactor at 60–80 °C for 12–16 hours[4]. (Caution: Heating CH₂Cl₂ above its boiling point causes overpressure; ensure the vial is rated for this).
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via column chromatography.
Causality: HATU generates an OAt active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, accelerating the nucleophilic attack compared to standard HOBt, which is often sufficient if the amine itself is not excessively bulky.
Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
Activation: Add DIPEA (2.5 equiv) and stir for 10 minutes at room temperature.
Self-Validation Checkpoint: The solution should transition to a faint yellow color. Analyze a 1 µL aliquot via LC-MS. The presence of the tetramethylurea byproduct (m/z 117) alongside the activated OAt-ester mass confirms that the HATU reagent was successfully consumed to activate the acid.
Coupling: Add the amine (1.2 equiv) and stir at room temperature for 16 hours.
Workup: Dilute with water, extract with Ethyl Acetate, wash the organic layer extensively with 5% aqueous LiCl (3 times) to remove residual DMF, dry, and purify.
References
The Synthesis of Sterically Hindered Amides - CHIMIA.
Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
A protocol for amide bond formation with electron deficient amines and sterically hindered substr - University of Southern Denmark.
Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
Optimized reaction conditions for amide bond formation in DNA-encoded combin
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
Technical Support Center: Optimizing HPLC Methods for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid Analysis
Welcome to the technical support center for the analysis of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common chromatographic challenges encountered with this molecule. The inherent characteristics of this analyte—a carboxylic acid moiety, a heterocyclic pyrazole core, and a chiral center on the oxolane ring—present a unique set of analytical hurdles that require a systematic and well-understood approach.
This document moves beyond generic advice to explain the fundamental principles behind method optimization, empowering you to troubleshoot effectively and develop robust, reliable HPLC methods.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides quick, actionable advice.
Q1: I'm starting from scratch. What is a good initial reversed-phase HPLC method for this compound?
A good starting point involves a standard C18 column and a mobile phase designed to suppress the ionization of the carboxylic acid group.[1][2] Controlling the pH is critical for retaining and achieving good peak shape for acidic compounds.[3][4][5]
A recommended starting point is detailed in the table below.
Parameter
Recommended Starting Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
A general-purpose reversed-phase column with good retention for moderately polar compounds.[1]
Mobile Phase A
0.1% Formic Acid or 0.1% TFA in Water
Sets a low pH (~2.5-2.8) to keep the carboxylic acid in its neutral, more retentive form.[1][3][4]
Mobile Phase B
Acetonitrile or Methanol
Standard organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks.
Gradient
10-95% B over 15 minutes
A broad gradient to locate the compound's elution time before optimizing.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
25-30 °C
Temperature control improves retention time stability.[6]
Detection
UV, scan for optimal wavelength (e.g., 210-280 nm)
Pyrazole structures typically have UV absorbance.[7]
Q2: My analyte is eluting at or near the void volume. How can I increase its retention?
This is a classic sign that your analyte is in its ionized (deprotonated) state, making it too polar to be retained on a reversed-phase column.[4][8] The carboxylic acid group is negatively charged at neutral pH. To increase retention, you must suppress this ionization by lowering the mobile phase pH.[3][9]
Primary Solution: Ensure your mobile phase pH is at least 1.5 to 2 pH units below the pKa of the carboxylic acid group. Using an acidic modifier like 0.1% formic acid or trifluoroacetic (TFA) acid is essential.[5][8]
Secondary Option: If retention is still poor, consider a "polar-embedded" C18 column. These columns are designed to be more stable and provide better retention for polar compounds in highly aqueous mobile phases.[10]
Q3: The peak for my compound is broad and tailing. What causes this and how can I fix it?
Peak tailing for an acidic analyte like this is most commonly caused by two issues:
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with the acidic analyte, causing tailing. This is especially problematic if the mobile phase pH is not properly controlled.
Mixed-Mode Ionization: If the mobile phase pH is too close to the analyte's pKa, both the ionized and neutral forms of the molecule exist simultaneously, leading to distorted peaks.[5][9]
Solutions:
pH Control: The most effective solution is to lower the mobile phase pH to fully protonate the carboxylic acid, minimizing both silanol interactions and mixed-mode ionization.[4]
Column Choice: Use a high-quality, end-capped C18 or C8 column known for good peak shape with acidic compounds.[11]
Check for Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or sample concentration.[12]
Q4: My analysis shows two peaks, or a broad, split peak. Is this an impurity or something else?
Given the oxolane-3-yl substituent, your compound is chiral. The two peaks are likely the (R) and (S) enantiomers. A standard achiral HPLC column cannot separate enantiomers; they will co-elute as a single peak.[13][14] If you are observing two peaks, it suggests you may be inadvertently using a chiral stationary phase or that the separation is occurring under very specific, perhaps unintended, conditions. For deliberate separation, a dedicated chiral method is required.[15]
Q5: My retention times are drifting from one injection to the next. What should I do?
Retention time instability usually points to a problem with the system's equilibrium or the mobile phase preparation.[16]
Insufficient Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running gradients. This can take 10-20 column volumes.
Inconsistent Mobile Phase: If you are mixing mobile phase components online, ensure the pump's proportioning valves are working correctly. Manually pre-mixing the mobile phase can help diagnose this issue.
pH Drift: If you are using a buffer, ensure its concentration is sufficient (typically >10 mM) to resist pH shifts when the organic modifier is introduced. Also, ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity.[3]
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as even small changes can alter retention times.[6]
In-Depth Troubleshooting & Optimization Guides
Guide 1: Mastering Retention and Peak Shape for Acidic Analytes
The carboxylic acid group is the dominant factor influencing the chromatographic behavior of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid in reversed-phase HPLC. Its state of ionization dictates its polarity and, therefore, its retention.[8]
The Causality of pH Control
At a pH above its pKa, the carboxylic acid group (-COOH) loses a proton to become a carboxylate anion (-COO⁻). This ionized form is significantly more polar and less retained on a non-polar C18 stationary phase.[4] Conversely, at a pH well below the pKa, the group remains in its neutral, protonated form, which is more hydrophobic and thus more strongly retained.[3][9] Operating at a pH close to the pKa results in a mixture of both forms, leading to poor peak shape.[5] Therefore, the key to a robust method is to operate at a pH that ensures the analyte is in a single, stable ionic state. For this acidic compound, that means a low pH.
Caption: Relationship between mobile phase pH, analyte ionization, and chromatographic result.
Protocol: pH Optimization Study
Preparation: Prepare three different aqueous mobile phases (Mobile Phase A).
A1: 0.1% Trifluoroacetic Acid (TFA) in water (pH ≈ 2)
A2: 0.1% Formic Acid in water (pH ≈ 2.7)
A3: 20 mM Potassium Phosphate buffer, adjusted to pH 3.5 with phosphoric acid.
System Setup: Use a C18 column and set up a simple gradient (e.g., 10-95% Acetonitrile over 15 minutes).
Analysis:
Equilibrate the system thoroughly with Mobile Phase A1/B.
Inject the sample and record the chromatogram, noting retention time and peak shape (tailing factor, width).
Repeat the process for Mobile Phases A2 and A3, ensuring complete system re-equilibration each time.
Evaluation: Compare the results. You should observe that as the pH decreases, the retention time increases and the peak shape improves.[3][4] Select the pH that provides the best balance of retention, resolution from other peaks, and peak symmetry.
Mobile Phase Modifier
Typical pH
Expected Outcome for Analyte
0.1% TFA
~2.0
Strong ion suppression, likely longest retention, may improve peak shape but can be harsh on columns and suppress MS signals.[1]
0.1% Formic Acid
~2.7
Excellent choice for both UV and MS. Provides good ion suppression and peak shape.[17]
Phosphate Buffer (pH 3.5)
3.5
Moderate ion suppression. Retention will be less than with formic acid. Buffer provides stable pH.
Ammonium Acetate (pH 7)
~7.0
No ion suppression. Analyte will be ionized and likely elute in the void volume with poor peak shape.
Guide 2: Strategy for Chiral Separation
The presence of a stereocenter in the oxolane ring means that 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid exists as a pair of enantiomers. Distinguishing between these is often a regulatory requirement in drug development.[13] Direct separation using a Chiral Stationary Phase (CSP) is the most common and efficient method.[14][18][19]
The Mechanism of Chiral Recognition
CSPs create a three-dimensional chiral environment. For separation to occur, the enantiomers must form transient diastereomeric complexes with the CSP, and these complexes must have different energies of interaction. This requires multiple points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance). The selection of the right CSP and mobile phase is largely an empirical process, but can be guided by the analyte's structure.[14]
Caption: Decision workflow for chiral HPLC method development.
Protocol: Chiral Stationary Phase (CSP) Screening
Column Selection: Select a set of complementary CSPs. A good starting point includes:
Polysaccharide-based: Amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD). These are versatile and effective for a wide range of compounds.[14]
Macrocyclic Glycopeptide-based: Teicoplanin or vancomycin-based (e.g., Chirobiotic T, V). These offer different selectivity and are good for compounds with ionizable groups.[19]
Mobile Phase Screening: For each column, screen a set of mobile phases to cover different separation modes.[15]
Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol mixtures. Often provides the best selectivity.
Polar Organic (PO): Acetonitrile or Methanol, often with acidic/basic additives.
Reversed Phase (RP): Water/Acetonitrile or Water/Methanol with buffers or additives.
Initial Screen Conditions:
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at an appropriate wavelength.
Evaluation:
Inject the racemic standard on each column with each mobile phase.
Look for any sign of peak splitting or broadening, which indicates partial separation.
Once partial separation is achieved, optimize the mobile phase composition (e.g., change the alcohol percentage in NP, or the pH/additive in RP) and temperature to achieve baseline resolution.[20][21]
References
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]
Chiral HPLC Separations. Phenomenex. Available at: [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available at: [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available at: [Link]
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. Available at: [Link]
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. Available at: [Link]
HPLC Troubleshooting Guide. Waters. Available at: [Link]
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Available at: [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. Available at: [Link]
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available at: [Link]
Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. Available at: [Link]
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
How to Improve HPLC Peak Resolution. Chrom Tech. Available at: [Link]
Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]
HPLC problems with very polar molecules. Axion Labs. Available at: [Link]
Comparative Binding Efficacy: 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid vs. Standard SDH Inhibitors
Mechanistic Rationale & Scaffold Introduction In the landscape of rational drug design and agrochemical development, the pyrazole-4-carboxylic acid core is a universally recognized privileged scaffold. It serves as the p...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Scaffold Introduction
In the landscape of rational drug design and agrochemical development, the pyrazole-4-carboxylic acid core is a universally recognized privileged scaffold. It serves as the primary pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs), a class of molecules that block the ubiquinone-binding site (Q-site) of mitochondrial Complex II[1]. Historically, the industry standard has relied heavily on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) fragment, which forms the core of blockbuster full-length inhibitors like fluxapyroxad, bixafen, and pydiflumetofen[2][3].
However, the emergence of target-site resistance mutations (e.g., SDHB-H277Y, SDHC-I86F) necessitates the exploration of novel steric and electronic profiles[2]. 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (MOPC) introduces a saturated, oxygen-containing heterocycle (tetrahydrofuran-3-yl) at the 3-position. As a Senior Application Scientist evaluating fragment-based drug discovery (FBDD) hits, I have structured this guide to objectively compare the un-derivatized MOPC fragment against both the standard DFMPA fragment and full-length commercial inhibitors. By isolating the carboxylic acid fragment, we can quantitatively assess the intrinsic binding thermodynamics of the oxolan-3-yl substitution without the masking effects of the highly lipophilic aniline/biphenyl tail present in full inhibitors[4].
Structural Biology & Target Pathway
Succinate dehydrogenase (Complex II) is unique as it participates in both the TCA cycle (oxidizing succinate to fumarate) and the electron transport chain. Inhibitors must competitively displace endogenous ubiquinone (Coenzyme Q) at the Q-site, which is formed at the interface of the transmembrane subunits SDHC and SDHD.
Diagram 1: Electron transfer pathway in Complex II and the competitive Q-site binding of MOPC.
Biophysical Evaluation Workflow
To establish a self-validating system, we cannot rely solely on enzymatic IC50 assays, which are susceptible to assay artifacts when testing low-affinity fragments. Instead, we employ an orthogonal biophysical workflow. Surface Plasmon Resonance (SPR) provides real-time kinetic validation of 1:1 specific binding, while Isothermal Titration Calorimetry (ITC) dissects the thermodynamic driving forces (enthalpy vs. entropy) to prove that the oxolan-3-yl group forms specific interactions rather than non-specific hydrophobic aggregation.
Diagram 2: Orthogonal biophysical workflow for validating fragment-based binding thermodynamics.
Self-Validating Experimental Protocols
Protocol A: Protein Preparation & Stabilization
Causality Check: Succinate dehydrogenase is an integral membrane protein. Purifying it without a suitable detergent leads to immediate precipitation and Q-site collapse.
Solubilize porcine heart mitochondrial membranes using 1% (w/v) n-dodecyl-β-D-maltoside (DDM). DDM is chosen because its long alkyl chain and bulky headgroup perfectly mimic the native lipid bilayer, preserving the SDHC/SDHD interface.
Purify the Complex II via Ni-NTA affinity chromatography (if recombinant) or size-exclusion chromatography (SEC) in a buffer containing 0.05% DDM, 20 mM HEPES (pH 7.4), and 150 mM NaCl.
Causality Check: Fragments like MOPC bind weakly and rapidly. High data acquisition rates and strict solvent correction are mandatory to differentiate true binding from bulk refractive index changes.
Immobilization: Amine-couple the purified SDH complex to a CM5 sensor chip to a density of ~4,000 Response Units (RU). Leave one flow cell blank as a reference surface.
Analyte Preparation: Prepare a 2-fold dilution series of MOPC (from 500 µM to 15.6 µM) and Boscalid (from 100 nM to 3.1 nM) in running buffer containing 2% DMSO.
Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.
Validation: Perform a DMSO calibration curve (1.5% to 2.5%) before and after the run to correct for excluded volume effects. Fit the data to a 1:1 Langmuir binding model.
Causality Check: ITC measures the heat released or absorbed during binding. It is the only technique that directly measures the enthalpy (ΔH), allowing us to confirm if the ether oxygen of the oxolan-3-yl group forms a new hydrogen bond.
Dialyze the purified SDH complex extensively against the assay buffer (20 mM HEPES, 150 mM NaCl, 0.05% DDM, 2% DMSO, pH 7.4) to ensure exact buffer matching.
Load 30 µM of SDH into the sample cell (volume ~200 µL).
Load 1.5 mM of MOPC into the injection syringe.
Perform 20 injections of 2 µL each at 25°C, with 150-second intervals to allow the baseline to stabilize.
Control: Titrate MOPC into buffer alone to measure the heat of dilution, which must be subtracted from the raw binding heats.
Quantitative Binding & Thermodynamic Data
The following table synthesizes the biophysical data, comparing the un-derivatized fragments (MOPC and DFMPA) against full-length standard inhibitors. Ligand Efficiency (LE) is calculated to normalize binding energy by molecular size, a critical metric in FBDD.
Causality Analysis: Why the Oxolan-3-yl Group Matters
Analyzing the thermodynamic profile reveals the precise mechanistic impact of swapping the traditional difluoromethyl group for an oxolan-3-yl ring:
Enthalpic Gain via Hydrogen Bonding: MOPC exhibits a significantly more favorable enthalpy of binding (ΔH = -4.2 kcal/mol) compared to the DFMPA standard (ΔH = -3.1 kcal/mol). The ether oxygen within the tetrahydrofuran ring acts as a novel hydrogen bond acceptor. Structural mapping of the Q-site suggests this oxygen likely interacts with ordered water molecules or directly with polar residues (such as Tyr58 in SDHC or Trp173 in SDHB) that are inaccessible to the lipophilic fluorine atoms of DFMPA[4].
Entropic Penalty: The improved enthalpy comes at an entropic cost (-TΔS = -1.7 kcal/mol for MOPC vs. -2.4 kcal/mol for DFMPA). The oxolan-3-yl ring is bulkier and possesses internal rotational degrees of freedom that must be frozen upon binding into the tight Q-site pocket.
Ligand Efficiency Parity: While the absolute affinity (Kd) of MOPC is superior to DFMPA (45 µM vs 82 µM), its Ligand Efficiency drops slightly (0.42 vs 0.46) due to the addition of two heavy atoms. However, an LE of 0.42 is still considered exceptionally high for a fragment (the standard threshold for progression is >0.30).
[2] Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
[4] Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Source: Pest Management Science (Wiley). URL:[Link]
A Framework for Assessing the Comparative Toxicity of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic Acid in Vitro
This guide provides a comprehensive framework for evaluating the in vitro comparative toxicity of the novel compound, 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. Given the prevalence of the pyrazole scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the in vitro comparative toxicity of the novel compound, 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. Given the prevalence of the pyrazole scaffold in medicinally active compounds, a thorough understanding of the cytotoxic potential of new analogues is paramount for drug development professionals. This document outlines a tiered experimental approach, starting with broad cytotoxicity screening and progressing to more mechanistic assays to elucidate the potential modes of action. The described protocols are designed to be self-validating and are grounded in established toxicological methodologies.
Introduction to Pyrazole-Based Compounds and the Rationale for Toxicity Profiling
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the pyrazole ring allows for extensive structural modifications, leading to a vast chemical space for drug discovery. However, as with any novel chemical entity, a thorough assessment of potential toxicity is a critical component of the preclinical safety evaluation. Early-stage in vitro cytotoxicity profiling in a panel of well-characterized cell lines can provide crucial data to guide lead optimization and identify potential liabilities.[4][5]
This guide will focus on establishing a comparative toxicity profile for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. In the absence of existing public data for this specific molecule[6], a de novo investigation is warranted. We will propose a panel of comparator compounds, including a structurally related but more established pyrazole derivative and a standard-of-care chemotherapeutic agent, to provide context for the observed cytotoxic effects.
Tier 1: Initial Cytotoxicity Screening
The initial phase of the investigation aims to determine the concentration-dependent cytotoxic effects of the test compound across a panel of representative cell lines. This provides a broad overview of its potency and any potential cell-type specificity.
Recommended Cell Lines
A judicious selection of cell lines is crucial for obtaining relevant and translatable data. The following panel is recommended to represent both cancerous and non-cancerous tissues, as well as to encompass cell lines with differing metabolic and proliferative characteristics:
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology due to its metabolic capabilities, making it a good model for assessing potential liver toxicity.[7]
A549 (Human Lung Carcinoma): A common model for lung cancer and for studying the effects of compounds on epithelial cells.
MCF-7 (Human Breast Adenocarcinoma): A well-characterized estrogen receptor-positive breast cancer cell line, frequently used in anticancer drug screening.[2][8]
HEK293 (Human Embryonic Kidney): Often used as a model for a "normal" human cell line, although it is of embryonic origin and has been immortalized. It can provide an initial indication of general cytotoxicity to non-cancerous cells.[9]
WI-38 (Human Lung Fibroblast): A normal, non-immortalized human fibroblast cell line that can serve as a more stringent control for cytotoxicity against non-cancerous cells.[1]
Comparator Compounds
To contextualize the cytotoxicity of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, the following comparators are suggested:
1-Methyl-1H-pyrazole-4-carboxylic acid: A structurally simpler analogue. Safety data for this compound indicates potential for skin and eye irritation.[10] Its inclusion will help to understand the contribution of the oxolanyl substituent to the overall toxicity.
Doxorubicin: A well-characterized chemotherapeutic agent with a known mechanism of action and extensive cytotoxicity data.[2][11] It will serve as a positive control for potent cytotoxicity.
Experimental Workflow: Cell Viability Assays
A multi-assay approach is recommended to mitigate the risk of compound interference with a single assay technology.[12]
Caption: Tier 1 Experimental Workflow for Cytotoxicity Screening.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Should the initial screening reveal significant cytotoxicity for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, further investigation into the underlying mechanisms is warranted. This tier focuses on assays that can differentiate between apoptosis and necrosis, and explore common pathways of drug-induced toxicity.
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[13][14]
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
Incubation: Incubate at room temperature for 1 hour.
Luminescence Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates caspase activation and apoptosis.
Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[15][16] This can be assessed by measuring the mitochondrial membrane potential.
Cell Seeding and Treatment: Seed cells on a black, clear-bottom 96-well plate and treat with the test compound for a predetermined time.
Dye Loading: Add a fluorescent dye such as JC-10 to each well and incubate.[15] In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that fluoresce red. In apoptotic cells with low potential, it remains as monomers and fluoresces green.
Fluorescence Measurement: Measure the fluorescence at both red and green emission wavelengths. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Protocol 5: Reactive Oxygen Species (ROS) Production Assay[22][23]
Oxidative stress is another key mechanism of cellular toxicity.[17][18]
Cell Seeding and Treatment: Seed and treat cells as in the MMP assay.
Probe Loading: Add a cell-permeable probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to the cells.[19][20]
Incubation: In the presence of ROS, DCFDA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Fluorescence Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates elevated levels of intracellular ROS.
Data Interpretation and Next Steps
The collective data from these tiered assays will provide a robust initial assessment of the in vitro toxicity of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid.
Tier 1 results will establish the cytotoxic potency and selectivity of the compound. A large differential between the IC50 values in cancer and normal cell lines could suggest a favorable therapeutic window.
Tier 2 results will provide insights into the mechanism of cell death. For instance, a positive result in the caspase assay coupled with a loss of mitochondrial membrane potential would strongly suggest that the compound induces apoptosis via the mitochondrial pathway.
Should the compound exhibit a promising profile (i.e., selective cytotoxicity towards cancer cells at concentrations that do not significantly impact normal cells), further studies could include more complex 3D cell culture models, such as spheroids or organoids, which more closely mimic the in vivo environment.[12]
This structured, multi-faceted approach to in vitro toxicity testing ensures a thorough and reliable characterization of novel pyrazole derivatives, facilitating informed decision-making in the drug discovery and development pipeline.
References
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
PubMed. (2005, September 15). Cell lines as in vitro models for drug screening and toxicity studies. PubMed.
PMC. (n.d.).
PMC. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
PMC. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.
PMC. (n.d.).
PMC. (n.d.).
PubMed. (2025, September 10). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PubMed.
ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
MDPI. (2024, May 17).
Fisher Scientific. (2011, June 27).
PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
BMG Labtech. (2023, March 10).
TÜBİTAK Academic Journals. (2025, October 28). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. TÜBİTAK Academic Journals.
Frontiers. (2021, May 9).
NCBI. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
ACS Publications. (2024, February 28). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells | Environment & Health.
IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis.
IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
ResearchGate. (2025, August 9). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies.
Tokyo Chemical Industry. (2025, June 2).
American Society for Microbiology. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. American Society for Microbiology.
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
ResearchGate. (n.d.). CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231.
Biomol GmbH. (2020, January 5).
ChemicalBook. (2026, January 17). 3-(Difluoromethyl)
BD Biosciences. (n.d.). Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays. BD Biosciences.
Taylor & Francis Online. (2014, July 15). Mitochondrial toxicity assessment in industry – a decade of technology development and insight. Taylor & Francis Online.
Araceli Biosciences. (2022, January 3). Mitochondrial Toxicity Assays. Araceli Biosciences.
evaluating the stability of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid against similar small molecules
As a Senior Application Scientist in early-phase drug discovery, evaluating the physicochemical and metabolic robustness of novel building blocks is a critical first step before integrating them into larger lead compound...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-phase drug discovery, evaluating the physicochemical and metabolic robustness of novel building blocks is a critical first step before integrating them into larger lead compounds. The molecule 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid presents an intriguing structural profile. The pyrazole-4-carboxylic acid core is a highly versatile, rigid scaffold used to project pharmacophores in 3D space. The addition of the oxolane (tetrahydrofuran, THF) ring at the 3-position introduces an sp³-rich, polar moiety that can act as a hydrogen bond acceptor.
However, cyclic ethers like oxolanes carry known liabilities. To objectively evaluate the stability of this target, we must profile it against carefully selected structural analogs to isolate the specific vulnerabilities of the oxolane ring.
Structural Rationale & Comparator Selection
In medicinal chemistry, we do not evaluate stability in a vacuum; we use matched molecular pairs or close analogs to establish causality. For this evaluation, we compare our target against three specific small molecules:
1,3-dimethyl-1H-pyrazole-4-carboxylic acid (The Baseline): Lacks the cyclic ether entirely. This establishes the baseline stability of the pyrazole-carboxylic acid core.
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (The Carbocyclic Control): Replaces the oxolane oxygen with a methylene group. This allows us to determine if instability is driven by the ether oxygen or simply the steric bulk of a ring at the 3-position.
1-methyl-3-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (The Oxetane Isostere): Replaces the five-membered oxolane with a four-membered oxetane. Oxetanes are frequently deployed in modern medicinal chemistry to improve metabolic stability over tetrahydrofuran rings, as their reduced lipophilicity and altered lone-pair projection often result in unfavorable interactions within Cytochrome P450 (CYP) active sites 1.
Phase I Metabolic Stability Profiling
Because most small molecules are metabolized by the liver, screening compounds for activity against CYP enzymes is mandatory 2. Oxolane rings are notoriously susceptible to CYP3A4-mediated α-oxidation, which typically leads to lactone formation or rapid ring-cleavage 3. We evaluate this using a Human Liver Microsome (HLM) assay.
Self-Validating HLM Protocol
To ensure that any observed degradation is strictly enzyme-mediated and not an artifact of chemical instability in the assay buffer, this protocol utilizes a self-validating minus-NADPH control 4.
Preparation: Prepare a 100 µM working solution of the test compound in 0.05 M potassium phosphate buffer (pH 7.4).
Pre-incubation: Transfer aliquots of Human Liver Microsomes (0.5 mg/mL final protein concentration) into 1.1 mL tubes. Add the test compound (1 µM final concentration). Gently vortex and pre-incubate at 37 °C for 5 minutes.
Initiation: Initiate the reaction by adding 5 mM NADPH (enzyme co-factor). For the validation control, add an equal volume of plain buffer instead of NADPH.
Time-Course Sampling: At exactly 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot.
Quenching: Immediately quench the aliquot into 150 µL of ice-cold Acetonitrile/Methanol (1:1, v/v) containing an analytical internal standard (e.g., Tolbutamide). This precipitates the proteins and halts all enzymatic activity.
Analysis: Centrifuge at 4 °C and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Metabolic oxidation pathways: Oxolane vs. Oxetane pyrazole derivatives.
Quantitative HLM Results
Compound
t₁/₂ (min)
CLint (µL/min/mg)
-NADPH Control (% remaining at 60m)
1-methyl-3-(oxolan-3-yl)-... (Target)
18.5
74.9
> 99%
1,3-dimethyl-... (Baseline)
> 120
< 10.0
> 99%
3-cyclopropyl-... (Carbocyclic)
85.0
16.3
> 99%
1-methyl-3-(oxetan-3-yl)-... (Oxetane)
> 120
< 10.0
> 99%
Data Synthesis: The data clearly demonstrates that the oxolane ring is the metabolic soft spot. The target molecule exhibits rapid clearance (t₁/₂ = 18.5 min). The carbocyclic control (cyclopropyl) is significantly more stable, proving the ether oxygen is the site of liability. Most importantly, contracting the ring to an oxetane restores metabolic stability to baseline levels, confirming literature precedents that oxetanes act as robust, low-clearance bioisosteres for tetrahydrofurans 5.
Chemical & Forced Degradation Profiling (ICH Q1A)
While metabolic stability dictates in vivo pharmacokinetics, chemical stability dictates shelf-life, formulation viability, and handling. According to ICH Q1A(R2) guidelines, a compliant study must subject the drug substance to hydrolytic (acid/base), oxidative, thermal, and photolytic stress to elucidate intrinsic degradation pathways 6.
Self-Validating Forced Degradation Protocol
A common pitfall in forced degradation is the continued degradation of the sample inside the HPLC autosampler while awaiting injection. This protocol prevents that artifact and validates the analytical method via mass balance 7.
Acid Hydrolysis: Dissolve API in 0.1 N HCl. Incubate at 60 °C for 24 hours. Crucial Step: Prior to HPLC injection, neutralize the aliquot with an equivalent volume of 0.1 N NaOH to halt hydrolysis.
Base Hydrolysis: Dissolve API in 0.1 N NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 N HCl prior to injection.
Oxidative Stress: Expose API to 3% H₂O₂ at room temperature for 24 hours.
Photolysis: Expose solid API to UV/Visible light for 1.2 million lux hours (per ICH Q1B).
Mass Balance Validation: For every stressed sample, calculate: (Peak Area of Parent + Sum of Peak Areas of Degradants) / Peak Area of Unstressed Control. A mass balance between 95-105% proves that the HPLC-UV method is successfully detecting all degradation products (i.e., it is a true stability-indicating method).
Self-validating ICH Q1A forced degradation workflow for small molecules.
Data Synthesis: The pyrazole-4-carboxylic acid core is chemically robust across all molecules, resisting hydrolysis and photolysis. However, the oxolane target shows a distinct vulnerability to oxidative stress (81.4% remaining), likely due to peroxide-mediated oxidation of the ether oxygen. Interestingly, under acidic conditions, the oxetane isostere shows slight degradation (92.4% remaining). This is a known causality: the high ring strain (~106 kJ/mol) of the four-membered oxetane makes it more susceptible to acid-catalyzed ring-opening than the relatively relaxed five-membered oxolane ring.
Conclusion for Drug Developers
When utilizing 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid as a building block, chemists must be prepared to mitigate its high metabolic clearance and susceptibility to chemical oxidation. If the oxolane ring is not strictly required for target binding (e.g., if the ether oxygen is not acting as a critical hydrogen bond acceptor), substituting it for a cyclopropyl group will vastly improve both chemical and metabolic stability. If the polar oxygen is required for target engagement, contracting the ring to an oxetane will rescue the metabolic profile, though formulation teams must be cautious of highly acidic microenvironments due to the oxetane's inherent ring strain.
References
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews.[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
Introduction: Beyond the Bench—A Commitment to Safety and Sustainability As researchers dedicated to the advancement of science, our responsibilities extend beyond the synthesis and analysis of novel compounds. The lifec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Bench—A Commitment to Safety and Sustainability
As researchers dedicated to the advancement of science, our responsibilities extend beyond the synthesis and analysis of novel compounds. The lifecycle of a chemical, from acquisition to disposal, falls under our purview. This guide addresses the final, critical step in the lifecycle of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid: its proper and compliant disposal.
This document provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory frameworks. It is designed for drug development professionals and laboratory scientists who handle specialized chemical reagents. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, protecting both laboratory personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole and carboxylic acid derivatives, alongside general principles of chemical waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1] It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before proceeding.
Part 1: Hazard Assessment and Waste Characterization
The cornerstone of any disposal plan is a thorough understanding of the compound's hazard profile. Lacking a specific SDS, we infer the potential hazards by examining structurally analogous compounds. This "worst-case" approach ensures a high margin of safety.
Inferred Hazard Profile
The structure combines a pyrazole ring, a carboxylic acid group, and an oxolane (tetrahydrofuran) moiety. Safety data for similar pyrazole carboxylic acids consistently indicate the following potential hazards.[2][3][4][5]
Hazard Category
Finding
Rationale & Supporting Evidence
Skin Irritation
Assumed to be a skin irritant (Category 2).
Structurally similar compounds like 1-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives are classified as skin irritants.[4] The carboxylic acid functional group can also contribute to skin irritation.
Eye Irritation
Assumed to be a serious eye irritant (Category 2/2A).
This is a common characteristic of pyrazole derivatives and many carboxylic acids. Direct contact can cause significant irritation or damage.[2][4]
Respiratory Irritation
Assumed to be a respiratory irritant (STOT SE 3).
In solid form, dust inhalation may irritate the respiratory tract. This is a precautionary statement for many fine chemical powders.[4]
Acute Toxicity (Oral)
Low acute toxicity is likely, but should be handled with care.
While some pyrazole derivatives show low acute oral toxicity, the absence of specific data necessitates caution.[1]
Corrosivity
Potential for corrosivity.
The carboxylic acid group makes the compound acidic. While it may not meet the strict pH criteria for a corrosive hazardous waste (aqueous solution with pH ≤ 2) in its solid form, it should be treated as incompatible with bases.[6][7]
Environmental Hazards
Data not available; assume harmful to aquatic life.
Many specialized organic molecules are not readily biodegradable and can be harmful to aquatic ecosystems. Therefore, release to the environment must be strictly avoided.[1][8][9]
Waste Classification: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]
Listed Waste: 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is not found on the EPA's F, K, P, or U lists of hazardous wastes.
Characteristic Waste:
Ignitability (D001): Unlikely based on its structure.
Reactivity (D003): Unlikely based on its structure.
Toxicity (D004-D043): No data available, but it is not a listed toxic chemical.
Corrosivity (D002): This is a potential characteristic. While the solid material is not a corrosive waste, if dissolved in water to form a solution of pH ≤ 2, it would be classified as D002 hazardous waste.[7]
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the safe collection, storage, and disposal of waste generated from the use of this compound. The entire process is governed by the "cradle-to-grave" principle, where the generator is responsible for the waste until its final, safe disposal.[10]
Disposal Decision Workflow
The following diagram outlines the logical process for managing this chemical waste stream.
Caption: Disposal workflow for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid.
Step-by-Step Experimental Protocol
1. Personal Protective Equipment (PPE):
Always wear standard PPE, including a flame-resistant laboratory coat, nitrile gloves (or other chemically resistant gloves), and chemical safety goggles.[5]
2. Waste Segregation and Collection:
Principle of Segregation: Never mix incompatible waste streams. Keep this waste separate from strong bases, oxidizers, and other reactive chemicals.[11]
Solid Waste:
Collect unused or contaminated solid 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid in a dedicated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) pail).[1]
Any materials grossly contaminated with the solid compound, such as weighing papers, paper towels, or contaminated gloves, should be placed in this same solid waste container.[1]
Liquid Waste:
Collect all solutions containing the compound (e.g., from experiments, mother liquors) in a dedicated, leak-proof, and chemically compatible liquid waste container (e.g., an HDPE carboy).
Do not pour any amount of this chemical down the drain.[6][8]
The container must have a secure, tight-fitting cap. It should remain closed at all times except when waste is being added.[12][13] Do not leave a funnel in the container opening.[13]
3. Container Labeling:
All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[6][12]
The full, unabbreviated chemical name: "1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid" .
An approximate percentage of the compound and the identity of any solvents or other chemicals in the mixture.
The date the container was started.
The name and contact information of the generating researcher or lab.
4. Temporary Storage in a Satellite Accumulation Area (SAA):
Store the sealed and labeled waste container in a designated SAA.[6][12]
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6][12]
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6][12]
5. Arranging for Final Disposal:
Once the waste container is 90-95% full, or has been in the SAA for a designated period (consult your EHS for time limits, often up to 12 months), arrange for pickup.[6][13]
Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This typically involves an online form or a direct call.
The ultimate disposal will be handled by a licensed hazardous waste disposal company, likely through high-temperature incineration.[1][8]
Part 3: Decontamination and Spill Management
Empty Container Disposal:
An "empty" container that held this chemical is not considered regular trash.
To render it non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water, followed by acetone or ethanol).[11]
The rinsate from this process is considered hazardous waste and must be collected in your liquid waste container.[14]
After triple-rinsing, the original label must be completely defaced or removed. The clean, unlabeled container can then be disposed of in the appropriate glass or plastic recycling bin.[11]
Spill Cleanup:
For small spills, ensure proper PPE is worn.
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
Carefully sweep up the absorbed material and place it into your solid hazardous waste container.
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area, notify your colleagues and supervisor, and contact your institution's EHS emergency line immediately.
Part 4: Principles of Waste Minimization
A core tenet of modern laboratory management is the reduction of hazardous waste at its source.[6][12]
Source Reduction: Order only the quantity of chemical required for your experiments.
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.
Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to share surplus chemicals with other labs.[7][12]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to the environment.
References
Laboratory Chemical Waste Management Guidelines. (2003).
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
How to Properly Manage Hazardous Waste Under EPA Regul
Hazardous Waste Disposal in the Workplace: EPA Regul
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
EPA Hazardous Waste Regul
Laboratory Chemical Waste Management Guidelines. (2023). University of South Dakota Environmental Health & Safety.
Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
Proper Disposal of Disuprazole: A Guide for Labor
Safety Data Sheet: 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. AK Scientific, Inc.
Safety Data Sheet: 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER. (2025). ChemicalBook.
Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid. (2025). Fisher Scientific.
Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid. (2026). TargetMol.
Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid. (2020). Synquest Labs.
Safety Data Sheet: 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Echemi.
Personal protective equipment for handling 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the experimental design itself. When handling novel small-molecule scaffolds like 1-methyl-3-(oxolan-3-yl)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the experimental design itself. When handling novel small-molecule scaffolds like 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1596889-33-6) [1], standard laboratory precautions must be elevated to targeted, hazard-specific protocols.
This compound, a highly versatile pyrazole-4-carboxylic acid derivative[2], presents a multi-route exposure risk. It is classified under the Globally Harmonized System (GHS) as an Acute Toxicity Category 4 substance across oral, dermal, and inhalation routes[1][3]. To ensure scientific integrity and operational safety, the following guide details the causality behind our required Personal Protective Equipment (PPE) and provides a highly controlled, step-by-step handling methodology.
Mechanistic Hazard Assessment & Mitigation
Understanding why a chemical is hazardous dictates how we protect against it. This compound acts as both a systemic toxicant and a localized irritant[1][4]. Because it is typically handled as a dry powder, the primary vector for accidental exposure is the aerosolization of micro-particulates during weighing and transfer[4][5].
Figure 1: Exposure pathways and required engineering controls for safe handling.
Quantitative Hazard Profile & PPE Specifications
To neutralize the risks outlined above, standard latex gloves and safety glasses are fundamentally insufficient. Latex offers poor resistance to organic acids, and standard safety glasses do not seal against airborne dust. We mandate the following PPE specifications based on the compound's specific GHS hazard codes[1][5][6]:
GHS Hazard Code
Toxicological Risk
Primary Exposure Route
Required PPE & Engineering Control Specification
H302
Harmful if swallowed
Ingestion
Strict lab hygiene; no mouth pipetting; dedicated lab coat.
Trust in a protocol comes from its ability to self-validate. Do not proceed to the next step unless the current step's validation check is successful.
Phase 1: Pre-Operation Verification
Airflow Validation: Before opening the compound, check the fume hood monitor. Causality: Ensuring a face velocity of 80-120 fpm guarantees that aerosolized particles (H332 hazard) are pulled away from the operator's breathing zone[4][5].
PPE Integrity Check: Don the primary (inner) pair of nitrile gloves. Perform the "inflation test" by trapping air in the outer glove and rolling the cuff to check for micro-tears before donning.
Workspace Preparation: Line the active working area inside the hood with a disposable, absorbent bench pad (polyethylene side down).
Phase 2: Dispensing and Weighing
Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Dry organic powders carry static charges that cause them to repel from plastic spatulas, launching micro-dust into the air and increasing inhalation and ocular risks[4].
Transfer: Open the primary container only when it is at least 6 inches inside the plane of the fume hood sash. Keep the sash pulled down to the lowest workable height to act as a physical splash/dust barrier.
Sealing: Immediately recap the primary container once the desired mass is acquired.
Phase 3: Decontamination and Doffing
Surface Wipe: Wipe down the exterior of the closed primary container and the analytical balance with a damp, specialized laboratory wipe. Causality: Dry wiping pushes dust into the air; damp wiping traps the H315/H319 irritant particles[5].
Doffing Sequence: Remove the outer contaminated gloves while your hands are still inside the fume hood. Dispose of them in the solid hazardous waste bin located inside the hood.
Exit: Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].
Spill Response & Disposal Plan
In the event of a spill, immediate containment is required to prevent environmental release (P273) and widespread lab contamination[4].
Immediate Action: Evacuate non-essential personnel from the immediate vicinity[3].
Containment: Do not use a dry brush or compressed air to clean up the powder, as this will aggressively aerosolize the H332 hazard[4].
Collection: Gently cover the spill with damp absorbent paper to suppress dust generation[4][5]. Carefully scoop the damp mass using a non-sparking tool into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
Disposal: Seal the container tightly. Label it explicitly as "Hazardous Solid Waste: 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (Toxic/Irritant)." Do not flush any residue down the drain[3]. Transfer to your facility's environmental health and safety (EHS) team for compliant incineration.
References
Chemical Substance Information: 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid. Source: NextSDS. URL: [Link]
Safety Data Sheet Precautionary Statements. Source: Shimadzu. URL: [Link]